molecular formula C10H19NO3 B1521445 Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate CAS No. 398489-28-6

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B1521445
CAS No.: 398489-28-6
M. Wt: 201.26 g/mol
InChI Key: SSZFIDSJDFVTML-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFIDSJDFVTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192480
Record name 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398489-28-6
Record name 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398489-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a 3-hydroxy-3-ethyl motif offers a key vector for further molecular elaboration.[1] This document details the synthetic strategy, a step-by-step experimental protocol, the underlying reaction mechanisms, and critical considerations for successful execution. The synthesis is centered around the nucleophilic addition of an ethyl Grignard reagent to a protected 3-azetidinone precursor.

Introduction: The Significance of 3-Substituted Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery.[1] Their inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability.[1] Specifically, 3-hydroxyazetidine derivatives serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including potent enzyme inhibitors and receptor modulators.[2] The title compound, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, is a versatile intermediate where the tertiary alcohol can act as a handle for further functionalization, and the Boc-protecting group allows for selective manipulation of the azetidine nitrogen.

Synthetic Strategy: A Two-Step Approach

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is most efficiently achieved through a two-step sequence starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Oxidation: The secondary alcohol of the starting material is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).

  • Grignard Addition: A Grignard reaction is then performed on the 3-azetidinone with ethylmagnesium bromide to introduce the ethyl group and form the desired tertiary alcohol.

This strategy is logical as it utilizes a readily available starting material and employs a robust and well-understood C-C bond-forming reaction.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

Rationale: The oxidation of the secondary alcohol to a ketone is a critical step to enable the subsequent nucleophilic addition of the Grignard reagent. Several oxidation methods can be employed; a common and effective method utilizes a Parikh-Doering oxidation with a sulfur trioxide pyridine complex.[3]

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, approx. 10 mL per gram of starting material) is added triethylamine (3.0 eq).

  • The mixture is stirred at room temperature, and a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (approx. 13 mL per gram of complex) is added dropwise, maintaining the temperature below 25 °C.

  • The reaction mixture is stirred at room temperature for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it into ice water.

  • The aqueous mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.[3]

Parameter Value
Starting Materialtert-butyl 3-hydroxyazetidine-1-carboxylate
ReagentsSulfur trioxide pyridine complex, Triethylamine, DMSO
Producttert-butyl 3-oxoazetidine-1-carboxylate
Typical Yield>95%
PurificationExtractive work-up is often sufficient
Step 2: Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Rationale: The core of the synthesis is the nucleophilic addition of an ethyl group to the carbonyl of 1-Boc-3-azetidinone. A Grignard reagent is an excellent choice for this transformation due to its high reactivity and commercial availability.[1][4] Anhydrous conditions are paramount to prevent quenching of the highly basic Grignard reagent.[1]

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. The entire apparatus must be thoroughly flame-dried or oven-dried before use.[5]

  • Grignard Reagent: A solution of ethylmagnesium bromide in a suitable anhydrous ether (e.g., diethyl ether or THF, typically 1.0 M or 3.0 M) is used. Approximately 1.2-1.5 equivalents of the Grignard reagent are required.

  • Reaction: The flask is charged with a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath.

  • The ethylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the azetidinone. The temperature should be maintained at 0 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6] This will hydrolyze the magnesium alkoxide intermediate.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Parameter Value
Starting Materialtert-butyl 3-oxoazetidine-1-carboxylate
ReagentEthylmagnesium bromide
SolventAnhydrous Diethyl Ether or THF
Temperature0 °C to Room Temperature
ProductTert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
PurificationFlash Column Chromatography

Mechanism of Action: The Grignard Addition

The key C-C bond-forming step proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in ethylmagnesium bromide is highly polarized, rendering the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 1-Boc-3-azetidinone. The reaction is believed to proceed through a six-membered ring transition state, which helps to organize the reactants and facilitate the addition.[1] The subsequent acidic work-up protonates the resulting magnesium alkoxide to yield the final tertiary alcohol.[7][8]

Grignard_Mechanism Azetidinone 1-Boc-3-azetidinone Intermediate Magnesium Alkoxide Intermediate Azetidinone->Intermediate Nucleophilic Attack Grignard EtMgBr Grignard->Intermediate Product Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate Intermediate->Product Protonation Workup Aqueous Work-up (e.g., NH4Cl) Workup->Product

Caption: Mechanism of Grignard Addition.

Characterization

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), and the diastereotopic protons of the azetidine ring.

  • ¹³C NMR: The spectrum should show resonances for the carbons of the tert-butyl and ethyl groups, the azetidine ring carbons, and the quaternary carbon bearing the hydroxyl group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol will be present.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Grignard reagents are strong bases and will readily react with protic solvents like water.[1] Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent the decomposition of the Grignard reagent.

  • Inert Atmosphere: To prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture, the reaction is carried out under an inert atmosphere of nitrogen or argon.

  • Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to quench the reaction and protonate the alkoxide without causing degradation of the product, which might occur with stronger acids.[6]

Conclusion

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a straightforward and efficient process that provides access to a valuable building block for drug discovery and development. The two-step sequence of oxidation followed by Grignard addition is a reliable method, and careful attention to experimental detail, particularly the maintenance of anhydrous conditions, is key to achieving a high yield of the desired product. This guide provides the necessary information for researchers to successfully synthesize this important intermediate.

References

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ. (URL: [Link])

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (URL: [Link])

  • 2 - Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. (URL: [Link])

  • Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4... - ResearchGate. (URL: [Link])

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
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  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

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Sources

A Comprehensive Technical Guide to tert-Butyl 3-Hydroxyazetidine-1-carboxylate: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique structural attributes, including high ring strain and a three-dimensional, sp³-rich character, impart favorable physicochemical properties to parent molecules.[1] These properties often translate into enhanced solubility, improved metabolic stability, and novel intellectual property space, making azetidine-containing compounds highly sought-after in pharmaceutical development.[1]

tert-Butyl 3-hydroxyazetidine-1-carboxylate, protected with a tert-butoxycarbonyl (Boc) group, stands out as a particularly versatile and valuable intermediate.[3] The Boc group offers robust protection of the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[4] The hydroxyl group at the 3-position provides a convenient handle for further chemical modifications, making this molecule a cornerstone for the synthesis of a diverse array of more complex structures.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-hydroxyazetidine-1-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 141699-55-0[5][6][7][8][9]
Molecular Formula C₈H₁₅NO₃[5][6][9]
Molecular Weight 173.21 g/mol [6][9]
Appearance White solid[9]
Melting Point 36-43 °C[9][10]
Boiling Point 253.7±33.0 °C (Predicted)[10]
Density 1.184±0.06 g/cm³ (Predicted)[10]
SMILES CC(C)(C)OC(=O)N1CC(O)C1[6][9]
InChIKey XRRXRQJQQKMFBC-UHFFFAOYSA-N[6][9]

The structure of tert-butyl 3-hydroxyazetidine-1-carboxylate is depicted below:

Caption: Chemical structure of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthesis and Reactivity

The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate is a well-established process, often starting from readily available precursors. A common synthetic route involves the cyclization of epichlorohydrin with tert-butylamine, followed by protection of the azetidine nitrogen.

A generalized synthetic workflow is illustrated below:

workflow start Epichlorohydrin + tert-Butylamine intermediate1 N-tert-butyl-3-hydroxyazetidine start->intermediate1 Cyclization protect Boc Protection (e.g., (Boc)₂O) intermediate1->protect product tert-Butyl 3-hydroxyazetidine-1-carboxylate protect->product

Sources

Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Boc-3-ethyl-3-hydroxyazetidine: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that bestow advantageous pharmacological and physicochemical properties is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has distinguished itself as a "privileged" structure in drug design.[1][2][3] Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, provides a platform for the precise spatial arrangement of substituents. This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[4]

The parent compound, N-Boc-3-hydroxyazetidine, is a widely utilized and versatile building block, serving as a cornerstone for the synthesis of complex pharmaceutical agents.[5][6] This guide focuses on a specific, rationally designed derivative: N-Boc-3-ethyl-3-hydroxyazetidine . While less common in the literature, this molecule represents a logical step in structure-activity relationship (SAR) studies. The introduction of an ethyl group at the C3 position to create a tertiary alcohol offers a nuanced method for modulating critical properties such as lipophilicity, metabolic stability, and steric interactions, making it a molecule of significant interest for drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for N-Boc-3-ethyl-3-hydroxyazetidine is not widely published, its properties can be reliably predicted based on its structure and comparison with well-documented analogues like N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone.[5][7]

Predicted Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₀H₁₉NO₃Calculation
Molecular Weight 201.26 g/mol Calculation
Appearance Predicted to be a colorless oil or low-melting solidAnalogy
cLogP ~1.3 - 1.6Estimation based on parent compound
Topological Polar Surface Area (TPSA) 49.77 ŲCalculation
Hydrogen Bond Donors 1 (hydroxyl group)Calculation
Hydrogen Bond Acceptors 3 (carbonyl and ether oxygens, nitrogen)Calculation
Anticipated Spectroscopic Features

A rigorous spectroscopic analysis is essential for the structural confirmation of N-Boc-3-ethyl-3-hydroxyazetidine following its synthesis. The expected key signals are as follows:

  • ¹H NMR: The spectrum should feature a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The ethyl group would present as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.6-1.8 ppm. The four protons of the azetidine ring are diastereotopic and would likely appear as complex multiplets between 3.5 and 4.2 ppm. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: Key resonances would include the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the C3 carbon of the azetidine ring bearing the hydroxyl and ethyl groups (a key quaternary signal ~70-75 ppm), and the other two azetidine carbons (~55-60 ppm). The ethyl group carbons would appear at approximately 8 ppm (CH₃) and 30 ppm (CH₂).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. A strong, sharp peak around 1690-1700 cm⁻¹ would indicate the C=O stretch of the Boc carbamate. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 202.27. A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.

Synthesis and Mechanistic Insights

The most direct and efficient synthetic strategy to access N-Boc-3-ethyl-3-hydroxyazetidine is through the nucleophilic addition of an organometallic reagent to a carbonyl precursor. The Grignard reaction, utilizing ethylmagnesium bromide and the commercially available N-Boc-3-azetidinone, stands out as the premier method.[8][9]

Caption: Proposed synthesis of N-Boc-3-ethyl-3-hydroxyazetidine.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

    • Causality: The Grignard reagent is highly reactive with water and atmospheric oxygen. Ensuring anhydrous and inert conditions is critical to prevent quenching of the reagent and to maximize yield.

  • Reactant Addition: The flask is charged with N-Boc-3-azetidinone (1.0 eq., e.g., 5.0 g) followed by the addition of anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is stirred until the starting material is fully dissolved and then cooled to 0 °C in an ice-water bath.

  • Grignard Reagent Addition: A solution of ethylmagnesium bromide (1.2 eq.) in THF is added dropwise to the stirred solution via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow, controlled addition is crucial to manage the exothermic nature of the Grignard reaction, preventing side reactions and ensuring safety. The slight excess of the Grignard reagent ensures complete consumption of the ketone.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Causality: Quenching with a mild acid like NH₄Cl protonates the intermediate magnesium alkoxide to form the desired tertiary alcohol while neutralizing any unreacted Grignard reagent. It is preferred over stronger acids to avoid potential degradation of the Boc-protecting group.

  • Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Boc-3-ethyl-3-hydroxyazetidine.

Reactivity and Synthetic Utility

The synthetic value of N-Boc-3-ethyl-3-hydroxyazetidine is defined by the orthogonal reactivity of its two primary functional groups: the acid-labile N-Boc protecting group and the tertiary alcohol.

The Tertiary Alcohol

The tertiary nature of the hydroxyl group governs its reactivity. Unlike primary or secondary alcohols, it is resistant to oxidation under standard conditions (e.g., PCC, Swern, or chromic acid oxidations) because it lacks a hydrogen atom on the carbinol carbon.[10][11] This inherent stability can be a significant advantage in multistep syntheses, as it can be carried through various reaction sequences without the need for a protecting group.

While direct substitution of the hydroxyl group is challenging, it can be converted into a better leaving group (e.g., a mesylate or tosylate). However, subsequent nucleophilic substitution reactions would likely proceed through a strained, high-energy Sₙ1-type carbocationic intermediate, potentially leading to ring-opening or elimination side products.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary utility lies in its clean and efficient removal under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection unmasks the secondary amine of the azetidine ring, which can then be functionalized through various reactions such as acylation, alkylation, or reductive amination.

Synthetic Utility Workflow Figure 2: General Workflow for Further Functionalization cluster_functionalization N-Functionalization Options start N-Boc-3-ethyl-3-hydroxyazetidine deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection intermediate 3-Ethyl-3-hydroxyazetidinium Salt deprotection->intermediate functionalization N-Functionalization acylation Acylation (RCOCl, Base) intermediate->acylation alkylation Reductive Amination (R'CHO, NaBH(OAc)₃) intermediate->alkylation arylation Buchwald-Hartwig (Ar-X, Pd catalyst) intermediate->arylation

Caption: General workflow for the deprotection and subsequent N-functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the azetidine scaffold is a well-established strategy for improving the pharmacokinetic profile of drug candidates. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, which contributes to enhanced properties like metabolic stability, solubility, and receptor selectivity.[1]

The specific 3-ethyl-3-hydroxy moiety on the N-Boc-azetidine scaffold offers several strategic advantages for drug design:

  • Modulation of Lipophilicity: The addition of an ethyl group predictably increases the molecule's lipophilicity (and calculated LogP) compared to the parent N-Boc-3-hydroxyazetidine. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

  • Vector for 3D Exploration: In fragment-based drug design and lead optimization, the ethyl group acts as a well-defined steric vector. It can be used to probe hydrophobic pockets within a target protein's binding site, potentially increasing potency and selectivity without significantly altering the core scaffold.[4]

  • Enhanced Metabolic Stability: As previously noted, the tertiary alcohol is resistant to oxidative metabolism.[11] If a secondary alcohol at the C3 position were identified as a site of metabolic liability (i.e., oxidation to a ketone followed by clearance), its replacement with this tertiary alcohol derivative would effectively block that metabolic pathway, potentially increasing the drug's half-life and bioavailability.

Safety, Handling, and Storage

As a research chemical, N-Boc-3-ethyl-3-hydroxyazetidine should be handled with appropriate care, following standard laboratory safety protocols. Based on the safety data sheets (SDS) for structurally related compounds like N-Boc-3-hydroxyazetidine and other N-Boc protected amines, the following guidelines are recommended.[7][12][13][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, protected from moisture.[7]

  • Hazards: While specific toxicity data is unavailable, related compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]

This guide provides a comprehensive framework for the synthesis, understanding, and application of N-Boc-3-ethyl-3-hydroxyazetidine. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and utilize this valuable building block to advance their drug discovery programs.

References

  • Butt, A. M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ChemBK. (2024). N-BOC-3-Azetidinone. Available at: [Link]

  • Quora. (2018). What is the order of reaction between primary, secondary and tertiary alcohols? Available at: [Link]

  • Unacademy. (2023). Identification of primary, secondary and tertiary alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols. Available at: [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

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Sources

A Technical Guide to the Synthesis and Structural Characterization of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints it imparts upon molecular structures.[1] This guide provides an in-depth technical overview of a specific, highly valuable derivative: tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. As a trifunctional building block, this compound offers synthetic handles at the C3 tertiary alcohol, the Boc-protected nitrogen, and the ethyl substituent, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[2] We will detail a robust synthetic pathway, provide a comprehensive analysis of its expected spectroscopic signature for structural confirmation, and discuss its strategic applications in drug discovery programs.

Part 1: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate involves a two-step sequence starting from the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy hinges on the oxidation of the secondary alcohol to a ketone, followed by the nucleophilic addition of an ethyl group using an organometallic reagent.

  • Step 1: Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate: The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This transformation is commonly achieved using mild oxidizing agents like a Parikh-Doering oxidation (sulfur trioxide pyridine complex in DMSO) or a Swern oxidation.[3] These methods are chosen for their high efficiency and compatibility with the acid-labile Boc-protecting group.

  • Step 2: Grignard Addition for C-C Bond Formation: The core of the synthesis is the nucleophilic addition of an ethyl group to the ketone. An ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) is the ideal choice for this carbon-carbon bond formation. The reaction proceeds via the nucleophilic attack of the ethyl anion equivalent on the electrophilic carbonyl carbon of the azetidinone, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup quenches the reaction and protonates the alkoxide to yield the final tertiary alcohol product.

G Start Tert-butyl 3-hydroxyazetidine-1-carboxylate Reagent1 SO₃•pyridine, DMSO (Parikh-Doering Oxidation) Start->Reagent1 Step 1: Oxidation Ketone Tert-butyl 3-oxoazetidine-1-carboxylate Reagent2 1. Ethylmagnesium Bromide (EtMgBr) in THF 2. Aqueous Workup (e.g., NH₄Cl) Ketone->Reagent2 Step 2: Grignard Addition Reagent1->Ketone Final Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate Reagent2->Final

Caption: Synthetic workflow for Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Grignard Addition

This protocol describes the second, critical step of the synthesis. It is imperative to use anhydrous solvents and apparatus, as Grignard reagents are highly reactive towards water.

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Preparation: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reaction Initiation: The flask is charged with the ketone solution and cooled to 0 °C in an ice bath under a positive pressure of nitrogen.

  • Grignard Addition: A solution of ethylmagnesium bromide (typically 1.1–1.5 eq, e.g., 3.0 M in diethyl ether) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The choice of excess Grignard reagent ensures complete consumption of the starting ketone.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude tertiary alcohol is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Part 2: Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data represents the expected analytical signature for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The asymmetry introduced by the C3 substituents renders the protons on the C2 and C4 methylene groups diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as complex multiplets or doublets of doublets.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~4.1 - 3.9 m 4H -CH₂- (Azetidine ring) Protons on C2 and C4 adjacent to the nitrogen atom are deshielded.
~2.5 s (broad) 1H -OH The hydroxyl proton is exchangeable and often appears as a broad singlet.
~1.8 q 2H -CH₂-CH₃ (Ethyl) Methylene protons of the ethyl group, split by the adjacent methyl group.
1.46 s 9H -C(CH₃)₃ (Boc) The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

| ~0.9 | t | 3H | -CH₂-CH₃ (Ethyl) | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~157.0 C=O (Boc) Carbonyl carbon of the carbamate.
~80.0 -C(CH₃)₃ (Boc) Quaternary carbon of the tert-butyl group.
~68.0 C-OH (Azetidine C3) Quaternary carbon bearing the hydroxyl and ethyl groups.
~55.0 -CH₂- (Azetidine C2/C4) Ring carbons adjacent to the nitrogen.
~30.0 -CH₂-CH₃ (Ethyl) Methylene carbon of the ethyl group.
~28.5 -C(CH₃)₃ (Boc) Methyl carbons of the tert-butyl group.

| ~8.0 | -CH₂-CH₃ (Ethyl) | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~3400 Strong, Broad Alcohol O-H Stretch
2975 - 2850 Medium-Strong Alkane C-H Stretch
~1690 Strong, Sharp Carbamate C=O Stretch (Boc)
~1400 Medium Carbamate C-N Stretch

| ~1160 | Strong | Alcohol | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z Value Proposed Fragment
202.14 [M+H]⁺ (Molecular Ion)
146.10 [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group)

| 102.08 | [M - Boc + H]⁺ (Loss of the Boc group) |

Part 3: Applications in Medicinal Chemistry

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is not merely a chemical curiosity; it is a strategically designed building block for drug discovery.

  • Scaffold for 3D Diversity: The rigid, four-membered azetidine ring serves as a non-classical bioisostere for other saturated rings like pyrrolidine or piperidine, offering a distinct vector for substituents in three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets.

  • Versatile Synthetic Intermediate: The Boc-protected nitrogen can be deprotected under acidic conditions (e.g., with TFA) to reveal a secondary amine. This amine can then be engaged in a wide array of reactions, including amide bond formation, reductive amination, and arylation, to build out molecular complexity.

  • Modulation of Physicochemical Properties: The tertiary alcohol and ethyl group at the C3 position are critical for modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The hydroxyl group, in particular, can act as a key hydrogen bond donor or acceptor in interactions with protein targets.[4]

This building block is particularly relevant for constructing libraries of compounds aimed at targets where precise conformational control is paramount, such as in the development of kinase inhibitors, protease inhibitors, and compounds targeting the central nervous system.[5]

Conclusion

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a valuable synthetic intermediate whose structure is unambiguously confirmed by a combination of NMR, IR, and mass spectrometry. Its synthesis via Grignard addition to tert-butyl 3-oxoazetidine-1-carboxylate is a reliable and scalable method. The unique combination of a rigid azetidine core, a versatile Boc-protected amine, and a functionalized C3 position makes this compound a powerful tool for medicinal chemists seeking to create novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.). Vertex AI Search.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl
  • 3-Hydroxyazetidine hydrochloride. (n.d.). Chem-Impex.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2020). ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. [Link]

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Forging the Strained Square: An In-Depth Technical Guide to the Mechanisms of Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of chemical interest to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and ability to enhance pharmacokinetic properties have made it a highly desirable motif in drug development.[1][2] However, the inherent ring strain of the azetidine nucleus presents a formidable synthetic challenge. This guide provides a comprehensive exploration of the principal mechanistic pathways for constructing this valuable heterocyclic core. We will delve into the nuances of intramolecular cyclization strategies, the photochemical elegance of the Aza Paternò–Büchi reaction, the strategic finesse of transition-metal-catalyzed C-H amination, and the transformative potential of ring expansion reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices, supported by detailed protocols and mechanistic insights.

The Workhorse of Azetidine Synthesis: Intramolecular Cyclization

The most established and widely employed strategy for forging the azetidine ring is through intramolecular nucleophilic substitution, where a tethered nitrogen nucleophile attacks an electrophilic carbon at the γ-position. The success of this approach hinges on managing the entropic and enthalpic barriers to forming a strained four-membered ring.

Cyclization of γ-Amino Alcohols and Their Derivatives

A common and reliable route to azetidines begins with 1,3-amino alcohols. The hydroxyl group, being a poor leaving group, must first be activated. This is typically achieved through tosylation or mesylation, converting it into a sulfonate ester that is readily displaced by the amine.

Mechanism of Cyclization via Sulfonate Activation:

The reaction proceeds via a classical intramolecular S(_N)2 mechanism. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the carbon atom bearing the sulfonate leaving group. A strong, non-nucleophilic base is often employed to deprotonate the amine, enhancing its nucleophilicity and facilitating the ring-closing step.

Caption: Intramolecular SN2 cyclization of a γ-amino tosylate.

Causality in Experimental Design:

  • Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are effective. For substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) can be employed, although this may require higher temperatures.[3][4]

  • Solvent Selection: Aprotic polar solvents such as acetonitrile or DMF are often preferred as they can solvate the counter-ions without interfering with the nucleophilicity of the amine.

  • Protecting Groups: When the starting material contains other reactive functional groups, the amine may be protected (e.g., with a tosyl group) prior to the activation of the alcohol. This N-tosyl group also enhances the acidity of the N-H proton, allowing for the use of weaker bases for deprotonation.

Experimental Protocol: Synthesis of N-Tosylazetidine from 3-(Tosylamino)propan-1-ol [3][4]

  • N-Tosylation: To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) and water, add potassium hydroxide (KOH) (2.0 g per 1.0 mmol of amino alcohol).

  • Tosyl Chloride Addition: Add tosyl chloride (2.5 eq) portion-wise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Workup: Add ice and water to the reaction mixture. Separate the organic layer, wash with water, dry over MgSO₄, and concentrate under reduced pressure to yield the crude N,O-bis-tosylated intermediate.

  • Cyclization: The cyclization often occurs in situ under these basic conditions. If not, the isolated intermediate can be treated with a base like K₂CO₃ in acetonitrile to effect ring closure.

  • Purification: Purify the resulting N-tosylazetidine by column chromatography on silica gel.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction provides a powerful and mild alternative for the intramolecular cyclization of N-protected 1,3-amino alcohols, avoiding the need for harsh conditions to activate the hydroxyl group. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism of the Mitsunobu Cyclization:

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a phosphonium salt. This species then deprotonates the N-protected amino alcohol, which in turn attacks the activated phosphorus, forming an alkoxyphosphonium salt. The final step is an intramolecular S(_N)2 reaction where the nitrogen nucleophile displaces triphenylphosphine oxide (TPPO) to form the azetidine ring. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbinol center.

G start R-NH-CH2-CH(OH)-R' reagents PPh3, DIAD intermediate1 Betaine Intermediate reagents->intermediate1 Activation intermediate2 Alkoxyphosphonium Salt intermediate1->intermediate2 Proton Transfer product Azetidine (Inverted Stereochemistry) intermediate2->product Intramolecular SN2 byproducts TPPO, reduced DIAD

Caption: Simplified workflow of azetidine synthesis via Mitsunobu reaction.

Experimental Protocol: Intramolecular Mitsunobu Cyclization of N-Boc-3-amino-1-propanol

  • Reaction Setup: To a solution of N-Boc-3-amino-1-propanol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C.

  • Reagent Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of triphenylphosphine oxide as a white precipitate.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter to remove the precipitated TPPO. Wash the filtrate sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidine.

Lanthanide-Catalyzed Aminolysis of Epoxides

A more recent and elegant approach involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have proven to be highly effective catalysts for this transformation, promoting a regioselective attack at the C3 position of the epoxide to yield 3-hydroxyazetidines.[5][6][7]

Mechanism of La(OTf)₃-Catalyzed Aminolysis:

The Lewis acidic La(OTf)₃ coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The tethered amine then attacks the C3 carbon in a 4-exo-tet cyclization, which is generally favored over the 5-endo-tet pathway that would lead to a pyrrolidine. The stereochemistry of the starting epoxide dictates the relative stereochemistry of the resulting 3-hydroxyazetidine.

G start cis-3,4-Epoxy Amine catalyst La(OTf)3 activated_complex [Epoxide-La(OTf)3 Complex] catalyst->activated_complex Coordination cyclization Intramolecular Nucleophilic Attack (4-exo-tet) activated_complex->cyclization product 3-Hydroxyazetidine cyclization->product

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

Substrate (cis-3,4-epoxy amine)Yield (%)Reference
N-benzyl protected81[5]
N-butyl protected85[6]
N-Boc protected88[6]
Phenyl-substituted epoxide82[6]

Table 1: Representative yields for La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[5][6]

Palladium-Catalyzed Intramolecular C-H Amination

Moving beyond classical nucleophilic substitution, modern transition-metal catalysis offers powerful tools for azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a significant advancement, enabling the formation of the azetidine ring from readily available amine precursors without the need for pre-functionalization at the γ-position.[8][9]

Mechanism of Pd-Catalyzed C-H Amination (Gaunt's Method):

This transformation typically employs a directing group, such as a picolinamide, attached to the amine. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle.

  • C-H Activation: The reaction initiates with the picolinamide-directed cyclopalladation at the γ-C(sp³)–H bond, forming a five-membered palladacycle intermediate.

  • Oxidation: An oxidant, such as an iodoxolone derivative, oxidizes the Pd(II) center to a high-valent Pd(IV) species.

  • Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the Pd(IV) intermediate, forging the azetidine ring and regenerating a Pd(II) species.

The choice of oxidant and additives is crucial for promoting the desired C-N reductive elimination over competing pathways.[8]

G start Picolinamide-Protected Amine pd_ii Pd(II) palladacycle Pd(II) Palladacycle pd_ii->palladacycle C-H Activation oxidant Oxidant pd_iv Pd(IV) Intermediate oxidant->pd_iv Oxidation product Azetidine pd_iv->product C-N Reductive Elimination product->pd_ii Catalyst Regeneration

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

SubstrateYield (%)Reference
N-benzylpicolinamide78[8]
Adamantyl-substituted amine65[8]
Cyclohexyl-substituted amine72[9]

Table 2: Selected yields for Pd-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis.[8][9]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most efficient and atom-economical methods for constructing functionalized azetidines.[1][10] This reaction is typically initiated by photochemical excitation of either the imine or the alkene.

Mechanism of the Aza Paternò–Büchi Reaction:

Upon absorption of light, the photoexcited species (typically in a triplet state) undergoes a stepwise cycloaddition with the ground-state partner. This proceeds through a 1,4-biradical intermediate. The regioselectivity and stereoselectivity of the reaction are determined by the stability of this biradical intermediate and the subsequent ring-closing step. A significant challenge in this reaction is the tendency for the excited imine to undergo E/Z isomerization, which is a non-productive relaxation pathway.[1]

G imine Imine light alkene Alkene biradical 1,4-Biradical Intermediate alkene->biradical Addition excited_imine Excited Imine (Triplet) light->excited_imine product Azetidine biradical->product Intersystem Crossing & Ring Closure

Caption: Mechanism of the Aza Paternò–Büchi reaction.

Visible-Light-Mediated Aza Paternò–Büchi Reactions

A major advancement in this field has been the development of visible-light-mediated protocols, which offer milder and more selective reaction conditions compared to traditional UV irradiation.[11][12] These methods typically employ a photocatalyst, such as an iridium complex, which absorbs visible light and then transfers its energy to one of the reactants (triplet energy transfer), initiating the cycloaddition.[13][14]

Causality in Photocatalyst Selection:

The choice of photocatalyst is paramount. Its triplet energy must be sufficient to excite one of the substrates, and its photophysical properties (e.g., excited-state lifetime, quantum yield) should be optimal for efficient energy transfer. Iridium complexes like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are frequently used due to their favorable redox potentials and long-lived excited states.[11]

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction [11]

  • Reaction Setup: In a vial, dissolve the oxime-containing substrate (0.25 mmol) and the Iridium photocatalyst (1 mol%) in acetonitrile (0.1 M).

  • Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen, which can quench the excited states.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) for 16-20 hours at room temperature.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the resulting tricyclic azetidine by column chromatography on silica gel.

Alkene MoietyYield (%)Diastereomeric RatioReference
Styrene96>20:1[11]
Terminal Alkene80-[12]
Crotyl Ester681.5:1[12]

Table 3: Yields and diastereoselectivities for visible-light-mediated intramolecular Aza Paternò–Büchi reactions.[11][12]

Ring Expansion of Aziridines

Ring expansion of readily available aziridines provides an alternative and powerful strategy for the synthesis of azetidines, particularly for accessing chiral and highly substituted derivatives.

Biocatalytic[5][11]-Stevens Rearrangement

A groundbreaking approach developed by Arnold and coworkers utilizes engineered cytochrome P450 enzymes as "carbene transferases" to catalyze the enantioselective one-carbon ring expansion of aziridines.[2][15]

Mechanism of Biocatalytic Ring Expansion:

The enzyme's iron-heme center reacts with a diazo compound to form an electrophilic iron carbenoid intermediate. This intermediate is then trapped by the nucleophilic nitrogen of the aziridine to form an aziridinium ylide. The enzyme's chiral active site then controls the subsequent[5][11]-Stevens rearrangement of this ylide, overriding the competing cheletropic extrusion of ethylene and directing the reaction to form the azetidine product with high enantioselectivity.[2]

G enzyme Engineered P450 diazo Diazo Compound carbenoid Iron Carbenoid diazo->carbenoid Carbene Transfer aziridine Aziridine ylide Aziridinium Ylide aziridine->ylide Ylide Formation product Chiral Azetidine ylide->product [1,2]-Stevens Rearrangement

Caption: Biocatalytic ring expansion of aziridines to azetidines.

Aziridine SubstrateYield (%)Enantiomeric RatioReference
N-Boc-2-phenylaziridine7599:1[2][15]
N-Boc-2-(4-methoxyphenyl)aziridine7299:1[2]
N-Boc-2-(2-thienyl)aziridine6599:1[2]

Table 4: Enantioselective biocatalytic ring expansion of aziridines.[2][15]

Rhodium-Catalyzed Ring Expansion with Diazo Compounds

Transition metal catalysis can also be employed for the ring expansion of aziridines. Rhodium(II) catalysts are particularly effective in promoting the reaction of aziridines with diazo compounds to furnish azetidines.

Mechanism of Rhodium-Catalyzed Ring Expansion:

The Rh(II) catalyst reacts with the diazo compound to generate a rhodium carbene. This electrophilic species is then attacked by the aziridine nitrogen to form an aziridinium ylide. Similar to the biocatalytic process, this ylide can then undergo a[5][11]-Stevens rearrangement to yield the ring-expanded azetidine. The choice of ligands on the rhodium catalyst can influence the efficiency and selectivity of the reaction.

Conclusion and Future Outlook

The synthesis of azetidines has evolved from a niche challenge to a vibrant area of research, driven by the increasing importance of this scaffold in drug discovery. While classical intramolecular cyclizations remain a reliable tool, modern methods such as visible-light photocatalysis and biocatalysis are opening new avenues for the efficient and selective construction of complex azetidine derivatives. The continued development of novel catalytic systems and a deeper mechanistic understanding, aided by computational studies, will undoubtedly lead to even more powerful and versatile strategies for forging this strained but highly valuable heterocyclic ring. The ability to precisely install functionality and control stereochemistry will be paramount in unlocking the full potential of azetidines in the next generation of pharmaceuticals and functional materials.

References

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  • Pfund, L., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

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  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). (A) Eu(OTf)3-catalyzed regioselective ring-opening reaction of epoxy alcohols; (B) La(OTf)3-catalyzed regioselective ring-opening reaction of trans-3,4-epoxy amines. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Aza Paternò–Büchi reaction proceeding via a triplet state imine. [Link]

  • Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2646. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Salvadó, O., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 26(36), 7535-7540. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Chen, J.-R., et al. (2021). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. ACS Catalysis, 11(1), 446-455. [Link]

  • Chen, J.-R., et al. (2020). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). DataSheet1_Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.pdf. [Link]

  • Ioffe, S. L., et al. (2018). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

  • Alper, H., et al. (1987). Enantiospecific and stereospecific rhodium(I)-catalyzed carbonylation and ring expansion of aziridines. Asymmetric synthesis of .beta.-lactams and the kinetic resolution of aziridines. Journal of the American Chemical Society, 109(20), 6106-6108. [Link]

  • Jahier, C., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Catalysts, 7(1), 26. [Link]

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Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 3-Hydroxyazetidine Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a uniquely valuable motif.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a distinct three-dimensional character and conformational rigidity that is highly sought after in drug design.[3] This constrained geometry makes azetidines effective bioisosteres for larger, more flexible groups, often leading to improved binding affinity and metabolic stability.

This guide focuses specifically on 3-hydroxyazetidine and its derivatives, a subclass that represents a cornerstone for synthetic diversification. The reactivity of this molecule is a fascinating interplay between its three key features: the nucleophilic secondary amine at the N1 position, the versatile secondary alcohol at the C3 position, and the underlying strain of the four-membered ring. Mastering the selective manipulation of these functional groups is paramount for leveraging this scaffold in drug discovery programs.[4][5]

A critical aspect of 3-hydroxyazetidine chemistry is the judicious use of protecting groups, particularly on the nitrogen atom. To achieve selective reactions at the hydroxyl group or to prevent unwanted side reactions such as N-alkylation, the amine is typically masked with protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[6][7] The selection and subsequent removal of these groups are integral to any synthetic strategy involving this core.

This document provides a comprehensive exploration of the reactivity of 3-hydroxyazetidine, offering field-proven insights into its key transformations, the causality behind experimental choices, and detailed protocols for its application in complex molecule synthesis.

G cluster_Core 3-Hydroxyazetidine Core cluster_Reactivity Primary Reactive Sites Core 3-Hydroxyazetidine N1 N1-Amine (Nucleophilic) Core->N1 N-Functionalization C3_OH C3-Hydroxyl (Versatile) Core->C3_OH O-Functionalization Ring Azetidine Ring (Strain-Driven) Core->Ring Ring-Opening

Figure 1: Core reactive sites of the 3-hydroxyazetidine scaffold.

Part 1: Reactivity at the C3-Hydroxyl Group

The secondary alcohol at the C3 position is the most common site for initial functionalization, serving as a handle to introduce a vast array of substituents. These transformations almost universally require the azetidine nitrogen to be protected to ensure selectivity.

O-Alkylation and O-Arylation: The Formation of Ethers

Introducing ether linkages at the C3 position is a frequent strategy for modulating properties like lipophilicity and metabolic stability. Two primary methods dominate this transformation: the venerable Williamson ether synthesis and the powerful Mitsunobu reaction.

This classical approach is a reliable, two-step process that is highly amenable to scale-up.[8] The underlying principle is a standard SN2 reaction, which necessitates converting the hydroxyl group into a more effective leaving group.[9][10]

  • Step 1: Activation. The alcohol of an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is first activated by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This step is critical because the sulfonate is an excellent leaving group, whereas the hydroxide ion (HO⁻) is not.

  • Step 2: Nucleophilic Displacement. The resulting sulfonate ester is then treated with a sodium or potassium alkoxide or phenoxide. The nucleophile displaces the sulfonate leaving group via an SN2 mechanism to form the desired ether.

A key consideration is the potential for side reactions. If the azetidine nitrogen is unprotected, it can compete as a nucleophile, leading to undesired N-alkylation.[11] Therefore, N-protection is a mandatory prerequisite for this pathway.

G start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-O-tosylazetidine (Activated Intermediate) start->intermediate Step 1: Activation (TsCl, Base) end N-Boc-3-alkoxyazetidine (Final Product) intermediate->end Step 2: SN2 Displacement (NaOR') G cluster_reactants Reactants ROH N-Boc-3-hydroxyazetidine intermediate1 Alkoxyphosphonium Salt (Activated Alcohol) ROH->intermediate1 Formation of activated intermediate NuH Nucleophile (e.g., Phenol) NuH->intermediate1 Formation of activated intermediate PPh3 PPh3 PPh3->intermediate1 Formation of activated intermediate DEAD DEAD/DIAD DEAD->intermediate1 Formation of activated intermediate product Product (Inversion of Stereochemistry) intermediate1->product SN2 Attack by Nu⁻

Figure 3: Conceptual mechanism of the Mitsunobu Reaction.

O-Acylation (Ester Formation)

The formation of esters at the C3 position is a straightforward transformation, typically achieved through nucleophilic acyl substitution. [12]The N-protected 3-hydroxyazetidine is reacted with an acylating agent, such as an acid chloride or an anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid byproduct. This reaction is generally high-yielding and robust.

Oxidation to 3-Azetidinone

Oxidation of the C3-hydroxyl group furnishes the corresponding N-protected 3-azetidinone, a highly valuable and versatile intermediate. The resulting ketone can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. Standard oxidation protocols such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidations are commonly employed with high efficiency.

Part 2: Reactivity at the N1-Amine

The secondary amine of the azetidine ring is a potent nucleophile and a key site for molecular elaboration. These reactions require the nitrogen to be in its free, unprotected state. Consequently, if the starting material is an N-protected derivative, a deprotection step is the mandatory prerequisite. For the commonly used Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). [6][13][14]

G cluster_products N-Functionalized Products start N-Boc-3-hydroxyazetidine intermediate 3-Hydroxyazetidine (Free Amine) start->intermediate Deprotection (e.g., TFA) N_Alkyl N-Alkyl intermediate->N_Alkyl Alkylation (R-X, Base) N_Acyl N-Acyl (Amide) intermediate->N_Acyl Acylation (RCOCl) N_Aryl N-Aryl intermediate->N_Aryl Arylation (e.g., Buchwald-Hartwig)

Figure 4: General workflow for N-functionalization of 3-hydroxyazetidine.

N-Alkylation

Direct N-alkylation is achieved by reacting the deprotected 3-hydroxyazetidine with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HX byproduct. [15]This reaction proceeds via a standard SN2 mechanism.

N-Acylation

The formation of an amide bond at the N1 position is readily accomplished by reacting the free amine with an acid chloride or anhydride. [15]This reaction is typically fast and high-yielding. The resulting amides are often highly stable and can serve to modulate the electronic properties of the azetidine nitrogen.

N-Arylation

Introducing an aryl group onto the azetidine nitrogen generally requires more advanced cross-coupling methodologies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are the gold standard for this transformation, coupling the azetidine with an aryl halide or triflate. [15]

Part 3: Strain-Driven Ring-Opening Reactions

While significantly more stable than its three-membered aziridine counterpart, the azetidine ring is still strained and can undergo ring-opening reactions under specific, often forcing, conditions. [2][3]This reactivity provides a pathway to synthetically valuable 1,3-difunctionalized acyclic amines.

The most common trigger for ring-opening is activation with a Lewis acid. [16][17][18]For example, treatment of an N-activated azetidine (e.g., N-benzhydryl or N-sulfonyl) with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in the presence of a nucleophile can lead to regioselective ring cleavage. [16][18] Causality of the Reaction:

  • The Lewis acid coordinates to the nitrogen atom, withdrawing electron density and further polarizing the C-N bonds.

  • This activation renders the ring carbons (C2 and C4) highly electrophilic.

  • A nucleophile then attacks one of the ring carbons in an SN2-like fashion, cleaving the C-N bond and relieving the ring strain. [18] The regioselectivity of the attack is influenced by both steric and electronic factors of substituents on the ring. [17]This strategy has been successfully employed to synthesize β-amino alcohol derivatives, which are important pharmacophores. [16]

G start N-Activated 3-Hydroxyazetidine intermediate Activated Complex start->intermediate Coordination reagents Lewis Acid (e.g., BF3·OEt2) + Nucleophile (Nu⁻) reagents->intermediate product 1,3-Amino Alcohol Derivative (Ring-Opened Product) intermediate->product Nucleophilic Attack & Ring Cleavage

Figure 5: Lewis acid-mediated ring-opening pathway.

Part 4: Synthesis of the 3-Hydroxyazetidine Core

A brief understanding of the synthesis of the core structure is essential for appreciating its utility. The most common industrial-scale syntheses start from inexpensive, readily available precursors. A widely used method involves the reaction of epichlorohydrin with a protected amine, such as benzylamine or benzhydrylamine. [13]This initial reaction opens the epoxide ring. The resulting amino alcohol intermediate is then induced to cyclize, typically under basic conditions, to form the N-protected 3-hydroxyazetidine ring. The final step involves deprotection, often via catalytic hydrogenation to remove the benzyl or benzhydryl group, yielding 3-hydroxyazetidine, which is typically isolated as its stable hydrochloride salt. [13][19]

Part 5: Data and Experimental Protocols

Comparative Data for Etherification Methods

The choice between the Williamson and Mitsunobu routes for ether synthesis often depends on factors like scale, cost, and stereochemical requirements. The following table provides a head-to-head comparison for the synthesis of N-Boc-3-phenoxyazetidine.

MetricMitsunobu ReactionWilliamson Ether Synthesis (via Tosylate)
Starting Materials N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIADN-Boc-3-hydroxyazetidine, TsCl, NaH, Phenol
Number of Steps 12
Typical Yield 70-90% [8]65-85% (over two steps) [8]
Stereochemistry InversionRetention
Key Advantages High yield in a single step, mild conditions. [8]Avoids costly reagents, highly scalable. [8]
Key Disadvantages Costly reagents, byproduct removal challenges. [8]Two discrete steps, requires strong base (NaH).
Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine

  • Step A: Tosylation. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate, which is often used directly in the next step.

  • Step B: Nucleophilic Displacement. To a solution of phenol (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir the mixture for 30 minutes at room temperature. Add a solution of the crude N-Boc-3-O-tosylazetidine (1.0 eq) from Step A in DMF. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Protocol 2: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. [1]The reaction mixture may turn from colorless to a pale yellow.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. [8]* Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to separate, often requiring careful selection of eluent systems.

Protocol 3: Boc-Deprotection and N-Benzylation

  • Step A: Deprotection. Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure. The crude product, 3-hydroxyazetidine trifluoroacetate salt, can be used directly or neutralized.

  • Step B: N-Benzylation. To a solution of the crude 3-hydroxyazetidine salt (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq). Stir the suspension for 15 minutes. Add benzyl bromide (1.2 eq) dropwise. [15]Heat the reaction to 60 °C and stir for 6 hours. [15]Cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield N-benzyl-3-hydroxyazetidine.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.).
  • Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. (2025). BenchChem.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents. CN102827052A.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents. CN102976993A.
  • 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • 3-Hydroxyazetidine hydrochloride. (n.d.). Chem-Impex.
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  • A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. (2025). BenchChem.
  • Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine. (2025). BenchChem.
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (n.d.). Asian Publication Corporation.
  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Regioselective ring opening reactions of azetidines. (2022). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (2022). ResearchGate. Retrieved from [Link]

  • BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

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Azetidines in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its rising prevalence is attributed to a unique combination of physicochemical and structural properties that favorably impact drug candidates.[1][2] This guide offers an in-depth analysis for researchers and drug development professionals, detailing the strategic value of the azetidine scaffold. We will explore its fundamental physicochemical properties, its role as a versatile bioisostere, key synthetic methodologies, and its successful application in marketed drugs, thereby providing a comprehensive framework for its rational incorporation in drug design.

The Strategic Value of the Azetidine Scaffold

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its use in drug discovery.[3][4] However, recent advancements in synthetic chemistry have made a diverse array of substituted azetidines more accessible, unlocking their potential.[2][5][6] The incorporation of this sp³-rich, conformationally rigid motif offers medicinal chemists a powerful tool to optimize pharmacokinetic and pharmacodynamic properties.[2][7] Several FDA-approved drugs, including Axitinib, Baricitinib, and Cobimetinib, feature an azetidine ring, underscoring its role in enhancing metabolic stability, solubility, and receptor selectivity.[2][3]

Physicochemical and Structural Properties: The Azetidine Advantage

The utility of the azetidine ring stems from its distinct structural and electronic characteristics compared to more common acyclic amines or larger saturated heterocycles like pyrrolidine and piperidine.

Conformational Rigidity and Exit Vector Control

The inherent ring strain of azetidine, estimated at approximately 25.4 kcal/mol, forces a near-planar ring conformation.[5] This rigidity reduces the entropic penalty upon binding to a biological target and provides precise, predictable exit vectors for substituents. This allows for optimized interactions within a protein's binding pocket, a key advantage over more flexible linkers.[1][7]

Modulation of Basicity (pKa)

The nitrogen atom in an azetidine ring is significantly less basic than its counterparts in pyrrolidine and piperidine. This is a direct consequence of the increased 's' character of the nitrogen lone pair orbital due to the constrained C-N-C bond angle. A lower pKa can be highly advantageous in drug design, as it reduces the likelihood of undesirable ionic interactions and can improve cell permeability and oral bioavailability by decreasing the proportion of the protonated species at physiological pH.

Impact on Lipophilicity (logP/logD) and Solubility

Replacing larger, more lipophilic aliphatic amines or carbocycles with an azetidine ring can effectively reduce a compound's lipophilicity (logP). The polar nitrogen atom, combined with the scaffold's compact size, often leads to improved aqueous solubility—a critical parameter for drug formulation and absorption.[3]

Data Presentation 1: Comparative Physicochemical Properties

The following table summarizes the key differences in physicochemical properties between azetidine and its larger saturated amine counterparts.

PropertyAzetidinePyrrolidinePiperidineRationale for Difference
pKa (Conjugate Acid) 11.29[8][9]11.2711.12The increased s-character of the nitrogen lone pair in the strained azetidine ring slightly increases its basicity compared to piperidine, though it is very similar to pyrrolidine.
Boiling Point (°C) 61-6286-88106Increased molecular weight and van der Waals forces lead to higher boiling points for the larger rings.
logP (Calculated) -0.10.360.84The higher ratio of polar nitrogen to nonpolar carbon atoms makes azetidine more hydrophilic.

Azetidines as Versatile Bioisosteres and Scaffolds

Bioisosteric replacement is a cornerstone strategy in drug design to fine-tune a molecule's properties while retaining its biological activity. Azetidines have proven to be highly effective bioisosteres for a range of common structural motifs.[1]

  • Replacements for gem-Dimethyl Groups: The rigid, tetrahedral geometry of a 3,3-disubstituted azetidine can mimic the spatial arrangement of a gem-dimethyl group, often with improved solubility and metabolic stability.

  • Constrained Linkers: Azetidines serve as excellent rigid linkers connecting different parts of a molecule, locking in a specific conformation required for optimal target engagement.

  • Piperazine Mimetics: Amino-azetidines are increasingly being explored as bioisosteres for piperazine, offering novel exit vectors and different physicochemical profiles.[10]

Visualization 1: Azetidines in Bioisosteric Replacement

The following diagram illustrates how the azetidine scaffold can be used to replace other common chemical groups in drug design.

G cluster_0 gem-Dimethyl Replacement cluster_1 Piperazine Replacement a1 Parent Scaffold with gem-Dimethyl a2 Azetidine Isostere (Improved Solubility) a1->a2 Replacement b1 Parent Scaffold with Piperazine b2 Amino-Azetidine Isostere (Novel Vectors) b1->b2 Replacement

Caption: Bioisosteric strategies using the azetidine scaffold.

Key Synthetic Strategies for Azetidine Scaffolds

The increased demand for azetidines has spurred the development of robust synthetic methodologies. While numerous methods exist, several key strategies are frequently employed in medicinal chemistry campaigns.

  • Intramolecular Cyclization: This is one of the most common approaches, typically involving the ring closure of a γ-amino alcohol or a related derivative with a leaving group at the 3-position relative to the nitrogen.[1]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines, though its scope can be limited.[4][11]

  • Strain-Release Functionalization: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can undergo nucleophilic ring-opening to generate 3-substituted azetidines, providing a powerful method for late-stage functionalization.[6]

Visualization 2: Major Synthetic Pathways to Azetidines

This diagram outlines the primary synthetic routes used to construct the azetidine ring.

G Start1 γ-Amino Alcohols Product Functionalized Azetidine Ring Start1->Product Intramolecular Cyclization Start2 Imines + Alkenes Start2->Product [2+2] Cycloaddition (Aza Paternò-Büchi) Start3 1-Azabicyclo[1.1.0]butanes Start3->Product Strain-Release Ring Opening

Caption: Key synthetic strategies for constructing azetidine scaffolds.

Representative Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key azetidine building block via intramolecular cyclization.

Causality: This two-step procedure begins with the protection of the amine in 3-amino-1,2-propanediol to prevent self-reaction and direct the subsequent cyclization. The mesylation of the primary alcohol creates a good leaving group. The final ring closure is achieved under basic conditions, where the deprotonated secondary alcohol acts as a nucleophile to displace the mesylate, forming the strained four-membered ring. This is a classic example of leveraging an intramolecular Williamson ether-type synthesis for heterocycle formation.

Methodology:

  • Step 1: Boc Protection and Mesylation

    • To a stirred solution of 3-amino-1,2-propanediol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • After confirming the protection via TLC, cool the reaction mixture back to 0 °C and add triethylamine (2.5 eq).

    • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir at 0 °C for 2 hours.

  • Step 2: Intramolecular Cyclization

    • Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in methanol. Add a solution of sodium methoxide (1.5 eq) in methanol dropwise.

    • Heat the mixture to reflux for 4 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of ammonium chloride.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine.

Case Studies: Azetidines in Approved Drugs

The strategic incorporation of the azetidine motif has been instrumental in the success of several marketed drugs.

Case Study: Axitinib (Inlyta®)

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[12][13] The drug's design evolved from a structure-based approach.[14] Early leads in the series suffered from poor solubility. The replacement of a more flexible side chain with a simple azetidine ring was a key modification. This change maintained the necessary interactions with the kinase hinge region while significantly improving the compound's physicochemical properties, including solubility and overall pharmacokinetic profile.

Case Study: Zavegepant (Zavzpret™)

Zavegepant is a third-generation calcitonin gene-related peptide (CGRP) receptor antagonist approved as a nasal spray for the acute treatment of migraine.[15][16][17] The structure of zavegepant includes an azetidine ring that acts as a rigid scaffold. This constrained motif is crucial for orienting the key pharmacophoric elements for high-affinity binding to the CGRP receptor. Furthermore, the presence of the sp³-rich azetidine contributes to the molecule's excellent oxidative stability and drug-like properties, which are essential for its therapeutic application.[15]

Data Presentation 2: Impact of Azetidine on Drug Properties

Drug CandidatePrecursor/Analog MoietyAzetidine-Containing MoietyObserved ImprovementReference
STAT3 Inhibitor Series Proline linker(R)-Azetidine-2-carboxamideIncreased potency (sub-micromolar IC₅₀) and improved physicochemical properties.[18][19]
Axitinib Precursors Flexible side chains2-(azetidin-1-yl)ethylImproved solubility and overall pharmacokinetic profile while maintaining potency.[14]

Challenges and Future Outlook

Despite their advantages, challenges remain in the application of azetidines. The synthesis of complex, polysubstituted azetidines can still be difficult and resource-intensive.[3] The inherent ring strain can also lead to unexpected reactivity or metabolic pathways under certain physiological conditions, a factor that must be carefully evaluated during drug development.[7]

The future of azetidine chemistry is bright. New synthetic methods continue to emerge, expanding the accessible chemical space.[5] We can expect to see azetidines used in more sophisticated roles, such as in the design of proteolysis-targeting chimeras (PROTACs) and as chiral auxiliaries. The unique properties of this small heterocycle ensure that it will remain a valuable and privileged scaffold in the medicinal chemist's toolbox for years to come.[1][2]

Conclusion

The azetidine scaffold provides a compelling set of advantages for modern drug discovery. Its ability to confer conformational rigidity, modulate basicity, improve solubility, and serve as a versatile bioisostere has been validated by its presence in numerous successful clinical candidates and approved drugs. As synthetic accessibility continues to improve, the rational application of the azetidine ring will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Nam, J. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). PubMed. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of.... ResearchGate. [Link]

  • Datsenko, O. P., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Singh, R., et al. (2021, June 29). Azetidines of pharmacological interest. PubMed. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Ombito, J. O., et al. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Page, B. D. G., et al. (2021, January 14). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). [Link]

  • Selby, M. D., & Johnson, J. S. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. [Link]

  • Page, B. D. G., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Zhang, T., et al. (2018, March 23). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]

  • Hoy, S. M. (2023, May 25). Zavegepant: First Approval. National Institutes of Health (NIH). [Link]

  • Scott, J. S., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Structure‐Based Design and Characterization of Axitinib. ResearchGate. [Link]

  • Azetidine. Wikipedia. [Link]

  • Azetidine. PubChem. [Link]

  • Zavegepant. (2025, January 12). LiverTox - NCBI Bookshelf. [Link]

  • Hoy, S. M. (2023). Zavegepant: First Approval. ResearchGate. [Link]

  • Femmer, C., et al. (2018, November 20). Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. PubMed - NIH. [Link]

  • Donohue, M., et al. (n.d.). Mass balance and pharmacokinetic characterization of zavegepant in healthy male subjects. [Link]

  • Anderson, K., et al. (2024, November 27). Deconvoluting zavegepant drug–drug interactions: A phase I study to evaluate the effects of rifampin and itraconazole on zavegepant pharmacokinetics. National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1][2] Their unique structural properties—a combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity—confer significant advantages in medicinal chemistry.[1][2] These features can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and better solubility compared to more conventional ring systems.[2]

Specifically, 3-substituted-3-hydroxyazetidines serve as versatile building blocks, enabling the creation of diverse molecular architectures with precise three-dimensional orientations. The tertiary alcohol moiety provides a handle for further functionalization, while the azetidine core acts as a bioisosteric replacement for other groups, influencing receptor binding and overall pharmacological activity.[3] The synthesis of compounds like tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a key step in accessing novel chemical matter for screening libraries and lead optimization programs targeting a wide range of diseases, from neurological disorders to infectious agents.[2][4]

Core Synthetic Strategy: Nucleophilic Addition to a Ketone Precursor

The most direct and efficient method for constructing the target tertiary alcohol is through the nucleophilic addition of an organometallic reagent to a ketone. The logical precursor for this transformation is tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).[5][6] This reaction leverages the powerful nucleophilicity of Grignard reagents to form a new carbon-carbon bond at the electrophilic carbonyl carbon.

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Mechanistic Rationale

The reaction proceeds via a classic nucleophilic addition mechanism, which is a cornerstone of organic synthesis for C-C bond formation.[7][8]

  • Nucleophilic Attack: The ethyl group of the ethylmagnesium bromide (EtMgBr) reagent is highly polarized, behaving as a carbanion (Et⁻). This potent nucleophile attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone.[9]

  • Intermediate Formation: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[10]

  • Protonation (Workup): The reaction is quenched with a mild acidic aqueous solution, such as saturated ammonium chloride (NH₄Cl). The alkoxide intermediate is protonated to yield the final tertiary alcohol product.[8][9]

This process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic source (like water), which would consume the reagent and terminate the desired reaction.[7][8]

Experimental Protocol

This protocol details a representative procedure for the synthesis on a laboratory scale.

Materials and Equipment
  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate

  • Reagent: Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser (for reflux if needed, though typically not for this reaction)

  • Atmosphere: Inert gas (Nitrogen or Argon) supply

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Setup Anhydrous Apparatus (Flame-dried glassware under N₂/Ar) B 2. Dissolve Ketone (1-Boc-3-azetidinone in anhydrous THF) A->B C 3. Cool to 0 °C (Ice-water bath) B->C D 4. Add Grignard Reagent (Slow, dropwise addition of EtMgBr) C->D E 5. Monitor Reaction (TLC analysis until ketone is consumed) D->E F 6. Quench Reaction (Slowly add sat. aq. NH₄Cl at 0 °C) E->F G 7. Extract Product (Separate layers, extract aqueous with EtOAc) F->G H 8. Wash & Dry (Combine organics, wash with brine, dry over Na₂SO₄) G->H I 9. Concentrate (Remove solvent under reduced pressure) H->I J 10. Column Chromatography (Silica gel, e.g., Hexane/EtOAc gradient) I->J

Caption: Experimental workflow from setup to purification.

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add ethylmagnesium bromide (typically 1.1–1.5 equivalents, as a 1.0 M solution in THF) dropwise via syringe over 15-30 minutes. Causality Note: Slow addition at low temperature is critical to manage the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Safety Note: The quench can be exothermic; add the aqueous solution slowly and carefully.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water if necessary to dissolve all solids. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate as a pure compound.

Reaction Parameters and Optimization

The success of this synthesis depends on careful control of several key parameters. The following table summarizes these variables and provides field-proven recommendations.

ParameterRecommended ConditionRationale & Expert Insights
Organometallic Reagent Ethylmagnesium bromide (EtMgBr) or Ethyllithium (EtLi)Grignard reagents are commercially available, cost-effective, and highly effective for this transformation.[7][11] Ethyllithium can also be used but is often more reactive and may require lower temperatures.
Equivalents of Reagent 1.1–1.5 equivalentsA slight excess is used to ensure complete consumption of the starting ketone and to account for any reagent that may react with trace amounts of moisture or air.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)These aprotic ethereal solvents are essential. They solvate the Grignard reagent, maintaining its reactivity, and are inert under the reaction conditions.[11] THF is generally preferred for its higher boiling point and better solvating properties.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exothermicity. Allowing the reaction to warm to room temperature ensures it proceeds to completion. Lower temperatures (-78 °C) are typically not necessary for this type of simple addition but can be employed if side reactions are observed.
Reaction Time 1–3 hoursThe reaction is generally rapid. Monitoring by TLC is the most reliable way to determine the endpoint and avoid potential product degradation from prolonged reaction times.
Workup Procedure Saturated aqueous NH₄ClAmmonium chloride is a weakly acidic proton source, which effectively protonates the alkoxide without the risk of cleaving the acid-labile Boc protecting group.[12] Using strong acids could lead to undesired deprotection.

Conclusion

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is reliably achieved through the nucleophilic addition of an ethyl Grignard reagent to 1-Boc-3-azetidinone. This method is robust, high-yielding, and provides a foundational protocol for accessing a wide array of 3-substituted-3-hydroxyazetidine building blocks. Strict adherence to anhydrous conditions and careful control of the reaction temperature are paramount for success. The resulting product is a valuable intermediate for drug discovery programs seeking to leverage the unique and advantageous properties of the azetidine scaffold.

References

  • Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.
  • Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride.
  • Boc Sciences. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?
  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.
  • PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • ResearchGate. (n.d.). Formation of NH-azetidines from Grignard reagents.
  • Biosynth. (n.d.). tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.
  • ChemSrc. (n.d.). Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.
  • Vaňhara, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Kaur, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Weinreb, S. M., et al. (n.d.). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. PMC - NIH.
  • Saskoer.ca. (n.d.). Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry.
  • Chemistry LibreTexts. (2023). Nucleophilic Addition via Organometallic Reactions - Alcohol Formation.
  • Crash Course. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. Retrieved January 20, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_VQlKDePoVRvqqGcNoywVC--yuXTde8lRJa5KJzjxEyUME0FfX5I9M_ZDSGa4rts7G23eLurZ6aV3x0s5UIJr37NL20qc2qrrtCzqxu0v87PBXBdPQAmFKBD-qb_K0e9Xco2O050=]([Link]

Sources

Application Note & Protocol: A Guide to the Scale-up Synthesis of Substituted Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after building blocks in modern drug discovery.[1][2][3] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[3][4] While historically underutilized compared to their five- and six-membered counterparts like pyrrolidine and piperidine, recent synthetic advancements have made functionalized azetidines more accessible.[1][2][4] This guide provides an in-depth overview of scalable synthetic strategies for preparing substituted azetidines, focusing on practical, field-proven protocols for researchers in both academic and industrial settings.

Core Synthetic Strategies for Scalable Azetidine Synthesis

The construction of the strained azetidine ring on a large scale presents unique challenges, often competing with the formation of the more thermodynamically stable five-membered pyrrolidine ring.[5] However, several robust methodologies have been developed to overcome these hurdles.

Intramolecular Cyclization: The Classical Approach

The most direct route to the azetidine core is through intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.[3] While conceptually simple, this method's success on a larger scale is highly dependent on the substrate and reaction conditions, as competing elimination and oligomerization reactions can significantly reduce yields.

A key strategy to favor the desired 4-exo-tet cyclization over the competing 5-endo-tet pathway (leading to pyrrolidine) is the careful selection of substrates and reaction conditions that pre-organize the molecule for ring closure.[5]

Strain-Release Reactions of 1-Azabicyclo[1.1.0]butane (ABB)

A powerful and increasingly popular method for the gram-scale synthesis of 3-substituted azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB).[1][2] This highly strained bicyclic system readily undergoes ring-opening upon reaction with various nucleophiles and electrophiles, providing a versatile entry point to a wide array of functionalized azetidines. This approach is particularly advantageous for producing protected 3-haloazetidines, which are valuable intermediates for further diversification.[1][2][6]

Photochemical [2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and efficient pathway to functionalized azetidines.[7][8][9] Recent advancements using visible-light photocatalysis have made this method more scalable and accessible, allowing for the synthesis of complex azetidine structures with high regio- and stereoselectivity.[7][10][11] This technique is particularly useful for creating densely functionalized azetidines that may be challenging to access through other routes.[7]

Scalable Synthetic Protocols

The following section provides detailed, step-by-step protocols for the synthesis of key substituted azetidine building blocks. These protocols have been selected based on their demonstrated scalability and broad applicability.

Protocol 1: Gram-Scale Synthesis of Protected 3-Iodoazetidine

This protocol, adapted from Lopchuk and coworkers, details a two-step, one-pot synthesis of N-Boc- and N-Ts-protected 3-iodoazetidines from commercially available allylamine, demonstrating the utility of the strain-release methodology.[1][2]

Workflow Diagram:

cluster_0 Step 1: In situ formation of 1-azabicyclo[1.1.0]butane cluster_1 Step 2: Strain-Release Functionalization A Allylamine C NaOH, H2O, 0 °C to rt A->C B Dibromomethane B->C D 1-Azabicyclo[1.1.0]butane (in situ) C->D G DCM, rt D->G E Protecting Group (Boc2O or TsCl) E->G F Sodium Iodide F->G H N-Protected 3-Iodoazetidine G->H

Caption: Workflow for the gram-scale synthesis of protected 3-iodoazetidines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Allylamine57.0910.0 g0.175
Dibromomethane173.8330.4 g0.175
Sodium Hydroxide40.0028.0 g0.700
Di-tert-butyl dicarbonate (Boc₂O)218.2542.0 g0.192
Sodium Iodide149.8939.3 g0.262
Dichloromethane (DCM)-400 mL-
Water-100 mL-

Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add allylamine (10.0 g, 0.175 mol) and water (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Formation of 1-Azabicyclo[1.1.0]butane: Slowly add a solution of sodium hydroxide (28.0 g, 0.700 mol) in water (100 mL) to the stirred solution, maintaining the temperature below 10 °C. Following the addition, add dibromomethane (30.4 g, 0.175 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C. Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

  • In situ Functionalization: To the resulting biphasic mixture, add dichloromethane (400 mL), di-tert-butyl dicarbonate (42.0 g, 0.192 mol), and sodium iodide (39.3 g, 0.262 mol).

  • Reaction Progression: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-3-iodoazetidine.[1] A similar procedure can be followed using tosyl chloride (TsCl) for the N-Ts protected analogue.[1]

Expected Yield: 81% on a gram-scale for N-Boc-3-iodoazetidine.[1]

Protocol 2: Kilogram-Scale Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol, based on a process developed for pharmaceutical manufacturing, outlines the synthesis of a key 3-aminoazetidine intermediate.[12] This multi-step process has been successfully scaled to produce kilogram quantities.[12]

Workflow Diagram:

cluster_0 Step 1: Mesylation cluster_1 Step 2: Aminolysis A 1-Benzhydrylazetidin-3-ol C Triethylamine, Acetonitrile, -10 °C A->C B Methanesulfonyl Chloride B->C D Mesylate Intermediate C->D F Isopropanol, 70 °C, Parr Reactor D->F E Aqueous Ammonium Hydroxide E->F G 3-Amino-1-benzhydrylazetidine F->G

Sources

Application Notes and Protocols for the Functionalization of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique combination of properties, including a high degree of sp³ character, conformational rigidity, and inherent ring strain (approx. 25.4 kcal/mol), imparts significant advantages to parent molecules.[1][2] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity, all critical parameters in the optimization of drug candidates.[1] Consequently, this strained heterocycle is a feature in several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine.[1][2]

The true potential of the azetidine scaffold, however, lies in its capacity for diverse functionalization. The ability to strategically introduce a variety of substituents at different positions on the ring allows for the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed exploration of key strategies for the functionalization of the azetidine ring, complete with mechanistic insights and actionable protocols for the modern medicinal chemist.

Part 1: N-Functionalization - A Gateway to Molecular Diversity

The nitrogen atom of the azetidine ring presents a readily accessible handle for chemical modification. N-functionalization is often a straightforward and efficient way to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the attachment of various functional groups, such as dyes or biotin tags for chemical biology applications.[3][4][5]

Rationale for N-Functionalization:
  • Simplicity and Versatility: The nucleophilic nature of the azetidine nitrogen allows for a plethora of classical amine chemistries, including acylation, sulfonylation, alkylation, and reductive amination.[3]

  • Modulation of Physicochemical Properties: The substituent on the nitrogen atom can significantly influence the overall properties of the molecule, such as its basicity, polarity, and steric profile.

  • Late-Stage Functionalization: N-functionalization can often be performed late in a synthetic sequence, allowing for the rapid generation of a library of analogs from a common intermediate.[3][4][5]

Protocol 1: N-Arylation of Azetidine via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl azetidines, a common motif in medicinal chemistry.

Workflow for N-Arylation of Azetidine

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Azetidine HCl, Aryl Bromide, Pd Catalyst, Ligand, and Base in a Schlenk Flask start->reagents solvent Add Anhydrous Toluene reagents->solvent degas Degas with Argon solvent->degas heat Heat to 100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-Aryl Azetidine Product purify->end

Caption: Workflow for the N-Arylation of Azetidine.

Materials:

  • Azetidine hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOt-Bu (Sodium tert-butoxide)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add azetidine hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.

Part 2: C-H Functionalization - The Direct Approach to Complexity

Direct C-H functionalization of the azetidine ring represents a powerful and atom-economical strategy for introducing substituents. While challenging due to the relative inertness of C-H bonds, recent advances in transition-metal catalysis have enabled the regioselective functionalization of the C3 position.[6]

Rationale for C-H Functionalization:
  • Atom Economy: Avoids the need for pre-functionalized substrates, reducing step count and waste.

  • Directness: Allows for the direct installation of functional groups onto the azetidine core.

  • Access to Novel Scaffolds: Enables the synthesis of complex, stereochemically defined azetidines that are difficult to access by other means.[6]

Protocol 2: Palladium-Catalyzed C(sp³)–H Arylation at the C3 Position

This protocol details a directed C(sp³)–H arylation of an N-acyl azetidine, a method that has been successfully applied to the synthesis of biologically active compounds.[6]

Mechanism of Directed C3-Arylation

cluster_mechanism Catalytic Cycle pd0 Pd(0) pd2_1 Pd(II) Complex pd0->pd2_1 Oxidative Addition of Aryl Halide cyclometalation Cyclometalated Pd(II) Intermediate pd2_1->cyclometalation Directed C-H Activation oxidative_addition Pd(IV) Intermediate cyclometalation->oxidative_addition Oxidation reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination C-C Bond Formation reductive_elimination->pd0 Releases Product and Regenerates Catalyst product C3-Arylated Azetidine reductive_elimination->product

Caption: Simplified catalytic cycle for directed C3-arylation of azetidine.

Materials:

  • N-Acyl azetidine substrate with a directing group (e.g., 8-aminoquinoline)

  • Aryl iodide (e.g., 4-iodotoluene)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ag₂CO₃ (Silver carbonate)

  • K₂CO₃ (Potassium carbonate)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, add the N-acyl azetidine substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol), Ag₂CO₃ (0.2 mmol), and K₂CO₃ (0.4 mmol) to a vial.

  • Add anhydrous DCE (1 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated 100 °C oil bath and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C3-arylated product.

Part 3: Ring-Opening Reactions - Harnessing Strain for Synthesis

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic amines.[7][8][9] This "build and release" strategy allows for the creation of complex molecular architectures from simple precursors.[9]

Rationale for Ring-Opening Reactions:
  • Strain-Release Driven: The relief of ring strain provides a thermodynamic driving force for these reactions.

  • Stereospecificity: Ring-opening reactions can often proceed with high stereospecificity, allowing for the synthesis of enantioenriched products.[10]

  • Access to Diverse Functionality: A wide range of nucleophiles can be used to open the azetidine ring, leading to a variety of functionalized amine products.

Protocol 3: Enantioselective Ring-Opening of an N-Boc Azetidine with an Acyl Halide

This protocol describes a hydrogen-bond-donor catalyzed enantioselective ring-opening of a 3-substituted azetidine.[10]

Materials:

  • N-Boc-3-arylazetidine

  • Acyl chloride (e.g., benzoyl chloride)

  • Chiral squaramide catalyst

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a flame-dried vial under an argon atmosphere, add the chiral squaramide catalyst (0.01 mmol).

  • Add anhydrous 2-MeTHF (1 mL).

  • Add the N-Boc-3-arylazetidine (0.1 mmol).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the acyl chloride (0.12 mmol) dropwise.

  • Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched ring-opened product.

Part 4: Synthesis of Functionalized Azetidines via Cycloaddition Reactions

[2+2] Cycloaddition reactions, such as the aza Paternò-Büchi reaction, offer a direct and efficient route to constructing the azetidine ring with desired functionalities.[11][12] Recent advances, particularly in the use of visible-light photoredox catalysis, have overcome many of the previous limitations of these methods.[12][13][14][15]

Rationale for Cycloaddition Reactions:
  • Convergent Synthesis: Two simpler components are combined in a single step to form the more complex azetidine ring.

  • High Stereocontrol: These reactions can often be highly stereoselective, allowing for the synthesis of specific diastereomers.

  • Access to Densely Functionalized Rings: A wide variety of substituted alkenes and imines can be used, leading to a diverse range of functionalized azetidines.[16][17]

Protocol 4: Visible-Light-Mediated Intramolecular aza Paternò-Büchi Reaction

This protocol describes the synthesis of a bicyclic azetidine via an intramolecular [2+2] photocycloaddition, a mild and efficient method for accessing functionalized azetidines.[12][13][14][15]

Key Steps in Visible-Light-Mediated Cycloaddition

cluster_photocatalysis Photocatalytic Cycle cluster_cycloaddition [2+2] Cycloaddition photocat_gs Photocatalyst (Ground State) photocat_ex Photocatalyst (Excited State) photocat_gs->photocat_ex Visible Light (hν) photocat_ex->photocat_gs Energy Transfer alkene_gs Alkene (Ground State) alkene_ex Alkene (Triplet State) alkene_gs->alkene_ex Energy Transfer cycloadd [2+2] Cycloaddition alkene_ex->cycloadd imine Imine Moiety imine->cycloadd azetidine Azetidine Product cycloadd->azetidine

Caption: Simplified mechanism of visible-light-mediated aza Paternò-Büchi reaction.

Materials:

  • Oxime substrate containing an alkene moiety

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Anhydrous tetrahydrofuran (THF)

  • Blue LED light source

Procedure:

  • In a vial, dissolve the oxime substrate (0.25 mmol) and the iridium photocatalyst (0.5-1.0 mol%) in anhydrous THF (0.01 M).

  • Seal the vial and place it in front of a blue LED light source with fan cooling to maintain ambient temperature.

  • Irradiate the reaction mixture for the required time (e.g., 30 minutes), monitoring by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic azetidine.

Data Summary

Functionalization StrategyKey AdvantagesTypical ReagentsReference
N-Arylation Versatile, late-stage functionalizationPd catalyst, ligand, base, aryl halide[Buchwald-Hartwig]
C3-Arylation Atom-economical, direct C-H functionalizationPd catalyst, directing group, oxidant, aryl halide[6]
Ring-Opening Strain-release driven, stereospecificNucleophile (e.g., acyl halide), catalyst[10]
[2+2] Cycloaddition Convergent, high stereocontrolPhotocatalyst, visible light, imine/alkene precursor[12][13][14][15]

Conclusion

The functionalization of the azetidine ring is a dynamic and rapidly evolving field. The strategies outlined in this guide, from classical N-functionalization to modern C-H activation and photoredox catalysis, provide medicinal chemists with a powerful toolkit for the synthesis of novel and diverse azetidine-containing molecules. By understanding the underlying principles and applying these robust protocols, researchers can continue to unlock the full potential of this remarkable scaffold in the pursuit of new therapeutics.

References

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  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]

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Sources

Application Notes and Protocols for the Use of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[2] While the choice of ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, physicochemical properties, and ultimately, the efficiency and selectivity of protein degradation.[2][3]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[1] However, the field is rapidly evolving towards the use of more structurally defined and rigid linkers. Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), potentially leading to enhanced degradation potency and selectivity.[4]

This application note introduces Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate as a novel, high-value building block for the construction of rigid and three-dimensional (3D) PROTAC linkers. Its unique structural features offer several advantages in rational PROTAC design.

The Strategic Advantage of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in PROTAC Linker Design

The incorporation of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate into a PROTAC linker provides a rigid, sp³-rich scaffold that can significantly influence the molecule's conformational behavior. The 3,3-disubstituted azetidine core introduces a defined kink in the linker, restricting its flexibility and helping to control the spatial orientation of the two ligands. This can be particularly advantageous for optimizing the protein-protein interactions within the ternary complex.

The key features and benefits of this building block are summarized below:

FeatureAdvantage in PROTAC Design
Rigid Azetidine Core Pre-organizes the PROTAC into a more defined conformation, potentially reducing the entropic penalty of ternary complex formation.
sp³-Rich 3D Structure Improves physicochemical properties such as solubility and cell permeability by moving away from flat, aromatic structures.
Tertiary Hydroxyl Group Provides a versatile synthetic handle for further functionalization and attachment of either the POI ligand or the E3 ligase ligand.
Boc-Protected Amine Allows for straightforward deprotection and subsequent amide bond formation to connect to the other half of the PROTAC molecule.
Ethyl Group at C3 Provides additional steric bulk that can be explored to fine-tune interactions within the ternary complex.

Synthetic Strategies for Incorporating the Azetidine Linker

The Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate building block can be readily incorporated into a PROTAC synthesis workflow. The following sections provide exemplary protocols for its derivatization and conjugation to E3 ligase and POI ligands.

Functionalization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key point for diversification. Due to its sterically hindered nature, standard reactions like the Mitsunobu reaction may not be efficient.[5] Therefore, alternative strategies such as etherification are proposed.

Exemplary Protocol 1: Propargylation of the Tertiary Hydroxyl Group for Click Chemistry

This protocol describes the installation of a terminal alkyne, a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6]

Reaction Scheme:

G A Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate C NaH, THF A->C B Propargyl Bromide B->C D Tert-butyl 3-ethyl-3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate C->D

Azetidine linker propargylation.

Materials:

  • Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.[1]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired propargylated azetidine linker.

PROTAC Assembly via Amide Coupling and Click Chemistry

The following is a representative workflow for assembling a PROTAC using the functionalized azetidine linker. This example utilizes a VHL ligand with a carboxylic acid handle and a POI ligand with an azide handle.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Click Chemistry Azetidine_OH Tert-butyl 3-ethyl-3- hydroxyazetidine-1-carboxylate Propargylated_Azetidine Propargylated Azetidine (from Protocol 1) Azetidine_OH->Propargylated_Azetidine Propargylation Amine_Linker Free Amine Linker Propargylated_Azetidine->Amine_Linker TFA, DCM VHL_Linker VHL-Linker Conjugate Amine_Linker->VHL_Linker VHL_COOH VHL Ligand (with -COOH handle) VHL_COOH->VHL_Linker HATU, DIPEA Final_PROTAC Final PROTAC VHL_Linker->Final_PROTAC POI_Azide POI Ligand (with -N3 handle) POI_Azide->Final_PROTAC CuSO4, Na-Ascorbate

PROTAC assembly workflow diagram.

Exemplary Protocol 2: PROTAC Synthesis

Part A: Boc Deprotection

  • Dissolve the propargylated azetidine linker in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove excess TFA. The resulting amine salt is typically used in the next step without further purification.

Part B: Amide Coupling with VHL Ligand

  • Dissolve the VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032) (1.0 equivalent), HATU (1.2 equivalents), and the crude amine salt from Part A (~1.1 equivalents) in anhydrous DMF.[7]

  • Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) and stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography or preparative HPLC to obtain the VHL-Linker conjugate.

Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the VHL-Linker conjugate (1.0 equivalent) and the POI ligand with an azide handle in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared solution of copper(II) sulfate (CuSO₄) (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.[6]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.

Biophysical and Cellular Characterization of the Azetidine-Containing PROTAC

Once synthesized, the novel PROTAC must be rigorously characterized to evaluate its biochemical and cellular activity.

Biophysical Assays for Ternary Complex Formation

The ability of the PROTAC to induce a stable ternary complex is paramount to its function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinities of the PROTAC to its individual targets and the cooperativity of ternary complex formation.[8][9]

Exemplary Protocol 3: SPR Analysis of Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and to determine the cooperativity (α) of ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).

  • Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject a series of PROTAC concentrations to determine the binary binding affinity (KD2). Alternatively, use a solution-based affinity measurement if POI immobilization is problematic.

  • Ternary Complex Formation: Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[8]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to obtain association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constants (KD). The cooperativity factor (α) is calculated as the ratio of the binary KDs to the ternary KD (α = KD1 * KD2 / KD_ternary). An α > 1 indicates positive cooperativity.

ParameterDescriptionTypical Values for Potent PROTACs
KD1 (PROTAC-E3 Ligase) Binary binding affinity10 nM - 1 µM
KD2 (PROTAC-POI) Binary binding affinity1 nM - 1 µM
α (Cooperativity) Measure of ternary complex stability> 1 (positive cooperativity)

Exemplary Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding.

Procedure:

  • Load the POI into the ITC cell and the PROTAC into the syringe.

  • Perform a series of injections of the PROTAC into the POI solution, measuring the heat change after each injection.

  • Integrate the heat-change peaks and plot them against the molar ratio of the reactants.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[10][11]

  • Repeat the experiment by titrating a pre-formed complex of POI and PROTAC into the E3 ligase solution to characterize the ternary complex formation.

Cellular Assays for Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Exemplary Protocol 5: Western Blotting for POI Degradation

Objective: To quantify the reduction in POI levels following PROTAC treatment.

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours).[12]

  • Cell Lysis: Harvest the cells and prepare protein lysates.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control.

  • Data Analysis: Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation).[5]

Exemplary Protocol 6: HiBiT Luminescence-Based Degradation Assay

Objective: To measure protein degradation in real-time in live cells. This method requires the target protein to be endogenously tagged with the HiBiT peptide using CRISPR/Cas9.[14]

Procedure:

  • Cell Plating: Plate HiBiT-tagged cells in a white, clear-bottom 96-well plate.

  • Reagent Addition: Add the LgBiT protein and furimazine substrate to the cells.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.[15]

  • Luminescence Reading: Measure luminescence kinetically over time using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.[16]

  • Data Analysis: Calculate the rate of degradation, DC₅₀, and Dₘₐₓ from the luminescence data.

Conclusion and Future Perspectives

The use of structurally defined, rigid linkers is a key strategy for advancing the field of targeted protein degradation. Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate represents a promising building block for this purpose, offering a unique combination of rigidity, 3D character, and synthetic versatility. The exemplary protocols provided in this application note offer a roadmap for the incorporation and characterization of this novel linker moiety. By pre-organizing the PROTAC molecule and providing new vectors for exploration, this azetidine-based linker has the potential to unlock new levels of potency, selectivity, and favorable drug-like properties in the next generation of PROTAC degraders. Further exploration of different substitution patterns on the azetidine ring will undoubtedly lead to a deeper understanding of the structure-activity relationships governing PROTAC efficacy.

References

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  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 5988–6025. Available from: [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Available from: [Link]

  • Lan, H., et al. (2023). Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics. Angewandte Chemie International Edition, 62(17), e202301209. Available from: [Link]

  • Zhang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(8), 3538–3548. Available from: [Link]

  • Arndt, C. M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. Available from: [Link]

  • Spallarossa, A., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. Available from: [Link]

  • Słabicki, M., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available from: [Link]

  • Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (191). Available from: [Link]

  • Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available from: [Link]

  • Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Available from: [Link]

  • Promega Connections. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Available from: [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Available from: [Link]

  • Lan, H., et al. (2023). Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics. Angewandte Chemie International Edition, 62(17), e202301209. Available from: [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) measurements of the binding affinity between wt MBP-PDI-b. Available from: [Link]

  • Kolb, H. C., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 40(12), 5795–5808. Available from: [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

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The Strategic Synthesis of Spirocyclic Azetidines from Substituted Hydroxyazetidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic azetidines have emerged as a particularly compelling structural motif. The inherent rigidity of the spirocyclic core reduces the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] Furthermore, the strained four-membered azetidine ring can act as a bioisostere for larger, more flexible saturated heterocycles like piperidine or morpholine, while offering unique vectors for substituent placement and improved physicochemical properties such as solubility and metabolic stability.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of spirocyclic azetidines, with a specific focus on strategic intramolecular cyclization pathways originating from substituted 3-hydroxyazetidines. While direct intramolecular cyclization of hydroxyazetidines is not a widely documented standalone method, this guide extrapolates from established principles of heterocyclic synthesis to propose robust and scientifically sound protocols. We will delve into the critical aspects of substrate design, hydroxyl group activation, and the mechanistic underpinnings of the cyclization process, providing both theoretical insights and practical, step-by-step protocols.

Core Synthetic Strategy: Intramolecular Cyclization of Functionalized 3-Hydroxyazetidines

The central strategy discussed herein revolves around a two-stage process:

  • Synthesis of a Bifunctional Precursor: The preparation of a 3-hydroxyazetidine derivative that also bears a tethered nucleophile at the 3-position.

  • Activation and Intramolecular Cyclization: Activation of the hydroxyl group to transform it into a good leaving group, followed by an intramolecular nucleophilic attack by the tethered nucleophile to forge the spirocyclic system.

This approach offers a modular and flexible route to a variety of spirocyclic azetidines, including those containing carbocyclic and heterocyclic rings.

Mechanistic Pathways and Key Considerations

The success of this synthetic strategy hinges on the careful selection of the activation method for the hydroxyl group and the nature of the tethered nucleophile. Two primary mechanistic pathways are proposed: an intramolecular SN2 reaction and an intramolecular Mitsunobu reaction.

Pathway A: Intramolecular SN2 Reaction via Sulfonate Ester Formation

This classic and reliable approach involves the conversion of the hydroxyl group into a sulfonate ester (e.g., mesylate, tosylate, or nosylate), which is an excellent leaving group. Subsequent treatment with a base promotes the intramolecular SN2 attack by the tethered nucleophile.

Causality Behind Experimental Choices:

  • Choice of Sulfonyl Chloride: Mesyl chloride is often preferred for its high reactivity and the good leaving group ability of the resulting mesylate. Tosyl chloride can also be used and may offer different solubility properties for the intermediate.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent intermolecular side reactions. The base neutralizes the HCl generated during the sulfonation and facilitates the subsequent intramolecular cyclization.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the sulfonyl chloride and the resulting sulfonate ester.

Visualizing the SN2 Pathway

sn2_pathway cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start 3-Hydroxyazetidine with Tethered Nucleophile activation Sulfonylation (e.g., MsCl, TEA) start->activation 1. intermediate Azetidine-3-sulfonate Ester Intermediate activation->intermediate 2. cyclization Intramolecular SN2 Attack (Base-mediated) intermediate->cyclization 3. product Spirocyclic Azetidine cyclization->product 4.

Caption: Workflow for Spirocyclization via SN2 Pathway.

Pathway B: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often milder alternative for the direct conversion of the hydroxyl group into a spirocyclic product in a single pot.[3][4][5] This reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[5]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions (PPh₃ and DEAD/DIAD) are highly effective. The choice between DEAD and DIAD is often based on ease of purification, as the hydrazine byproducts have different solubilities.

  • Nucleophile pKa: The tethered nucleophile should have a pKa of less than 15 for optimal reactivity under standard Mitsunobu conditions.[5] This makes it suitable for carbon nucleophiles derived from active methylene compounds or heteroatom nucleophiles like phenols or thiophenols.

  • Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions, as it effectively dissolves the reagents and intermediates.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic formation of the betaine intermediate, and then allowed to warm to room temperature.

Visualizing the Mitsunobu Pathway

mitsunobu_pathway cluster_reactants Reactants cluster_activation In Situ Activation cluster_cyclization Cyclization cluster_product Product & Byproducts reactants 3-Hydroxyazetidine with Tethered Nucleophile + PPh3 + DEAD/DIAD activation Formation of Oxyphosphonium Salt reactants->activation 1. Formation of Betaine cyclization Intramolecular Nucleophilic Attack activation->cyclization 2. S N 2 Displacement product Spirocyclic Azetidine + Ph3P=O + Hydrazine byproduct cyclization->product 3. Product Formation

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important azetidine-based building block. The primary synthetic route involves the nucleophilic addition of an ethyl Grignard reagent to N-Boc-3-azetidinone. While theoretically straightforward, this reaction is sensitive to subtle variations in reaction conditions and reagent quality, which can lead to significant side reactions.

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the problems, and offers validated protocols to enhance yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, categorized by the stage of the experimental workflow.

Problem Area A: Grignard Reagent & Reaction Initiation

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a large amount of unreacted N-Boc-3-azetidinone starting material. What is the likely cause?

Answer: This is the most frequently reported issue and typically points to one of two root causes: poor Grignard reagent quality/activity or a competing side reaction (enolization).

  • Possible Cause 1: Inactive or Low-Concentration Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2] Any protic source, such as water in the solvent or on the glassware, will rapidly quench the reagent, converting it to ethane and rendering it inactive.[1]

    Recommended Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum) and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[2]

    • Solvent Quality: Use freshly opened, anhydrous grade solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether for its higher boiling point and better solvating properties.[2][3]

    • Reagent Titration: Commercially available Grignard reagents can degrade over time, even with proper storage. It is crucial to determine the exact concentration of your ethylmagnesium bromide solution via titration (e.g., against a standard solution of I2 or a known acid) just before use.[1][4] This ensures you are using the correct stoichiometric amount. An insufficient charge of the Grignard reagent is a common cause of incomplete conversion.

  • Possible Cause 2: Enolization of the Ketone. Ethylmagnesium bromide is not only a nucleophile but also a strong base.[5] N-Boc-3-azetidinone has acidic protons on the carbons alpha to the carbonyl group. The Grignard reagent can act as a base and deprotonate one of these α-protons to form a magnesium enolate.[1] This enolate is unreactive towards further nucleophilic attack and will simply be protonated back to the starting ketone during the aqueous workup, leading to low conversion.

    Recommended Solutions:

    • Lower Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., -20 °C to 0 °C). Lower temperatures favor the kinetically controlled nucleophilic addition pathway over the thermodynamically driven deprotonation (enolization) pathway.[4]

    • Rate of Addition: Add the ketone solution slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent relative to the ketone, promoting the desired bimolecular reaction.

    • Use of Additives: In some challenging cases with sterically hindered ketones, the addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent (a Luche reduction variant), which can suppress enolization. This, however, adds complexity to the procedure.

Problem Area B: Side Products and Reaction Control

Question 2: My TLC shows the desired product spot, but also a significant, non-polar byproduct. What could this be?

Answer: The formation of a non-polar byproduct that is not the starting material often points to a side reaction involving the Grignard reagent itself.

  • Possible Cause: Wurtz Coupling. The Grignard reagent can couple with the unreacted ethyl bromide present in the solution, especially if there are impurities in the magnesium turnings or if the reaction is overheated during Grignard formation. This results in the formation of butane (R-R coupling).

    Recommended Solutions:

    • Controlled Grignard Formation: When preparing the Grignard reagent in-situ, ensure the reaction is initiated properly (a crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium) and maintained at a gentle reflux.[2] Avoid excessive heating.

    • High-Quality Reagents: Use high-purity magnesium turnings and freshly distilled ethyl bromide.[4]

Problem Area C: Workup & Purification

Question 3: During the aqueous workup with saturated ammonium chloride, I am getting persistent emulsions that make phase separation difficult. How can I prevent this?

Answer: Emulsion formation is common in Grignard workups due to the precipitation of fine magnesium salts (Mg(OH)Br).

  • Possible Cause: Precipitation of Magnesium Salts. The reaction is typically quenched with a mild acid to protonate the magnesium alkoxide intermediate and dissolve the magnesium salts. If the quenching is done too quickly or with insufficient aqueous solution, fine precipitates form, stabilizing emulsions.

    Recommended Solutions:

    • Slow Quenching at 0 °C: Perform the quench by adding the reaction mixture slowly to a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Do not add the quench solution to the reaction mixture.

    • Dilution: If an emulsion persists, diluting the mixture with more organic solvent (e.g., ethyl acetate or diethyl ether) and more brine (saturated NaCl solution) can help break it.

    • Filtration: In stubborn cases, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) to remove the fine solids before proceeding with the phase separation.

Question 4: I suspect my product is degrading during purification by silica gel chromatography. Is this compound sensitive?

Answer: Yes, tertiary alcohols and N-Boc protected amines can be sensitive to acidic conditions.

  • Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause the N-Boc protecting group to be partially or fully cleaved.[6] Additionally, the tertiary alcohol could potentially undergo acid-catalyzed dehydration, although this is less likely under standard chromatography conditions.

    Recommended Solutions:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrate with your mobile phase. This will neutralize the acidic sites.

    • Alternative Purification: If possible, purification by crystallization may be a better alternative to avoid prolonged contact with silica gel.

    • Aqueous Bicarbonate Wash: Ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution after the initial quench to remove any residual acid before concentration and chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism for the key reaction and the enolization side reaction? The desired reaction is a nucleophilic addition where the ethyl anion equivalent from the Grignard reagent attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone.[1][7] The competing enolization pathway involves the Grignard reagent acting as a base, abstracting a proton from the carbon adjacent to the carbonyl.[1] The diagram below illustrates both pathways.

FAQ 2: How can I confirm the identity and purity of my final product? Standard analytical techniques are sufficient.

  • ¹H and ¹³C NMR: Will confirm the structure, showing the characteristic signals for the ethyl group, the azetidine ring protons, the tertiary alcohol carbon, and the Boc protecting group.

  • LC-MS: Will confirm the molecular weight (171.19 for the parent ketone, 201.27 for the product) and provide an assessment of purity.

  • FTIR: Will show the disappearance of the ketone C=O stretch (~1750 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (~3400 cm⁻¹) for the alcohol product.

FAQ 3: Can I use ethyllithium instead of a Grignard reagent? While organolithium reagents are also excellent nucleophiles, they are significantly more basic than Grignard reagents.[5] Using ethyllithium would likely increase the proportion of the enolization side product, leading to lower yields of the desired tertiary alcohol. Therefore, ethylmagnesium bromide is the recommended reagent.

Optimized Protocol and Data

Protocol 1: Optimized Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Materials:

  • N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate)[8][9]

  • Ethylmagnesium bromide (1.0 M solution in THF)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Under an argon atmosphere, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add ethylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -20 °C for 1 hour. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes).

  • Quenching: Prepare a separate flask containing saturated aqueous NH₄Cl (equal volume to the reaction THF) and cool it to 0 °C in an ice bath. Slowly transfer the reaction mixture via cannula into the cold, vigorously stirred NH₄Cl solution.

  • Workup: Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on neutralized silica gel (see Question 4), typically using a gradient of 10% to 40% ethyl acetate in hexanes.

Table 1: Troubleshooting Summary
Symptom ObservedPotential Cause(s)Recommended Solution(s)
Low/No Conversion, High SM1. Inactive Grignard Reagent2. Enolization of Ketone1. Use dry glassware/solvents; Titrate reagent.2. Lower reaction temp. to -20 °C to 0 °C.
Multiple Spots on TLC1. Wurtz Coupling2. Product Degradation1. Control Grignard formation temperature.2. Use neutralized silica for chromatography.
Emulsion during WorkupPrecipitation of Magnesium SaltsQuench reaction slowly into cold aq. NH₄Cl; Dilute or filter if necessary.
Low Yield after ColumnN-Boc Deprotection on Acidic SilicaNeutralize silica gel with triethylamine before use; Wash product with NaHCO₃ solution.

Visualizations

Diagram 1: Reaction and Competing Enolization Pathway

G ketone N-Boc-3-Azetidinone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack enolate Magnesium Enolate Intermediate ketone->enolate Deprotonation (Enolization) grignard EtMgBr grignard->alkoxide Nucleophilic Attack grignard->enolate Deprotonation (Enolization) product Desired Tertiary Alcohol alkoxide->product H₃O⁺ Workup recovered_ketone Recovered Ketone (after workup) enolate->recovered_ketone H₃O⁺ Workup

Caption: Desired nucleophilic attack vs. the enolization side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G decision decision solution solution problem problem start Low Product Yield check_sm High amount of starting material (SM) recovered? start->check_sm problem_enol Likely Cause: 1. Poor Grignard Quality 2. Enolization check_sm->problem_enol Yes problem_other Likely Cause: 1. Degradation on Workup 2. Mechanical Loss check_sm->problem_other No solution_enol 1. Titrate Grignard Reagent 2. Ensure Anhydrous Conditions 3. Lower Reaction Temp (-20 °C) problem_enol->solution_enol Solutions solution_other 1. Use Neutralized Silica Gel 2. Optimize Extraction/Purification problem_other->solution_other Solutions

Caption: Decision tree for troubleshooting low product yields.

References

  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. Reddit. Available at: [Link]

  • Boc-Synthesizer. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. Boc-Synthesizer FAQ. Available at: [Link]

  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15735. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • Clark, J. (2023). Reactions of Grignard reagents with aldehydes and ketones. Chemistry LibreTexts. Available at: [Link]

  • Protheragen. (n.d.). N-Boc-3-azetidine acetic acid. Protheragen. Available at: [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Sisko, J., et al. (2006). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry, 71(21), 8144–8153. Available at: [Link]

  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26685–26692. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]

  • Ando, Y., et al. (2001). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science, 50(9), 723-727. Available at: [Link]

  • Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix. Available at: [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Singh, G. S., & Mmatli, E. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2608. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Organic Syntheses. Available at: [Link]

  • Kumar, Y. R., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 3, 10. Available at: [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol. Google Patents.
  • Abydos Pharma. (n.d.). tert-butyl 3-hydroxyazetidine-1-carboxylate. Abydos Pharma. Available at: [Link]

  • ChemWhat. (n.d.). TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. ChemWhat. Available at: [Link]

  • Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. Google Patents.

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Technical Support Center: Optimizing the Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can impart desirable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1] Specifically, 3-substituted azetidines offer a key vector for introducing chemical diversity to modulate biological activity, making their efficient synthesis a critical endeavor for researchers in drug discovery and development.[1][3]

However, the synthesis of these strained four-membered rings is often challenging, plagued by issues such as low yields and competing side reactions.[4] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot common problems and increase the yield of their 3-substituted azetidine syntheses.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical, actionable solutions.

Issue 1: Low to No Product Formation in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of a γ-amino halide/sulfonate to form a 3-substituted azetidine, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?

Answer: Intramolecular cyclization is a classic approach to azetidine synthesis, but its success is highly sensitive to several factors.[1] The primary challenges are often competing elimination reactions and the high activation energy associated with forming a strained four-membered ring.

Potential Causes & Solutions:

  • Competing Elimination: The basicity of the amine can promote E2 elimination of the leaving group, forming an undesired alkene instead of the azetidine.

    • Solution 1: Choice of Base: If an external base is used, select a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to minimize its role in elimination.

    • Solution 2: N-Protecting Group: The choice of the nitrogen protecting group is critical. A bulky protecting group can sterically disfavor the intermolecular side reactions and position the nitrogen for effective intramolecular cyclization. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can reduce the nucleophilicity of the nitrogen, potentially slowing down the desired cyclization but also suppressing side reactions. A careful balance is needed.

  • Poor Leaving Group: An insufficiently reactive leaving group will not be readily displaced by the amine nucleophile.

    • Solution: Ensure you are using a good leaving group. Iodide is generally better than bromide, which is better than chloride. For sulfonates, triflate (Tf) is more reactive than tosylate (Ts) or mesylate (Ms). In situ activation of a hydroxyl group using reagents like MsCl or TsCl in the presence of a base is a common and effective strategy.[5]

  • Unfavorable Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution 1: Temperature Optimization: Higher temperatures can favor elimination over substitution. It is advisable to screen a range of temperatures, starting from room temperature and gradually increasing.

    • Solution 2: Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are often good starting points. For certain reactions, less polar solvents might be beneficial.[6] It's recommended to perform a solvent screen.

Issue 2: Formation of Dimer or Polymer Side Products

Question: My reaction is producing significant amounts of dimeric or polymeric material instead of the desired monomeric azetidine. How can I favor the intramolecular cyclization?

Answer: The formation of intermolecular side products is a classic challenge in the synthesis of small rings. This occurs when the rate of intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization.

Potential Causes & Solutions:

  • High Concentration: At high concentrations, the probability of two reactive molecules encountering each other increases, favoring intermolecular reactions.

    • Solution: High Dilution Conditions: This is the most critical parameter to control. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular pathway. A syringe pump for the slow addition of the substrate to a large volume of solvent is a highly effective technique to maintain low concentrations throughout the reaction.

Issue 3: Difficulty in Achieving Regioselectivity in Ring-Opening Reactions

Question: I am using a ring-opening reaction of an epoxide or aziridine to generate a 3-substituted azetidine precursor, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide or aziridine ring-opening is dictated by both electronic and steric factors, and the choice of catalyst is paramount.

Potential Causes & Solutions:

  • Lack of Catalyst Control: Uncatalyzed or poorly catalyzed reactions can lead to a mixture of products.

    • Solution: Lewis Acid Catalysis: Lewis acids can coordinate to the heteroatom of the epoxide or aziridine, activating it for nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity. For instance, La(OTf)₃ has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines.[7][8] Different Lewis acids should be screened to find the optimal one for a specific substrate.

  • Substrate-Controlled Selectivity: The inherent electronic and steric properties of the substrate may favor attack at an undesired position.

    • Solution: Strategic Placement of Functional Groups: If possible, modify the substrate to electronically or sterically favor attack at the desired position. For example, placing an electron-withdrawing group near one of the electrophilic carbons can disfavor attack at that site.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted azetidines?

A1: The most prevalent methods include:

  • Intramolecular Cyclization: This involves the cyclization of a 1,3-difunctionalized acyclic precursor, such as a γ-amino halide or γ-amino alcohol.[4]

  • Ring Expansion of Aziridines: This can be a powerful method to access substituted azetidines.[4][9]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct route to the azetidine core.[10][11]

  • Functionalization of the Azetidine Ring: Starting from a pre-formed azetidine, such as azetidin-3-one, functional groups can be introduced at the C3 position.[4]

Q2: How does the choice of N-protecting group affect the synthesis and yield?

A2: The N-protecting group is crucial for several reasons:

  • Activation/Deactivation: Electron-withdrawing groups (e.g., Boc, Cbz, Ts) can decrease the nucleophilicity of the nitrogen, which can be beneficial in controlling reactivity and preventing side reactions.

  • Directing Group: Some protecting groups can act as directing groups in C-H activation or lithiation reactions, enabling functionalization at specific positions. The tert-butoxythiocarbonyl (Botc) group, for instance, has been shown to facilitate lithiation and electrophilic substitution at the α-position to the nitrogen.[12]

  • Stability and Cleavage: The protecting group must be stable to the reaction conditions for ring formation and subsequent modifications, but readily cleavable under conditions that do not affect the rest of the molecule.

Q3: What are some of the key considerations for purifying 3-substituted azetidines?

A3: The purification of azetidines can be challenging due to their polarity and basicity.

  • Column Chromatography: Due to their polar nature, azetidines can streak on silica gel. Using a silica gel deactivated with a base (e.g., triethylamine) in the eluent can improve the peak shape and separation.

  • Volatility: Some simple azetidines can be volatile, so care must be taken during solvent removal under reduced pressure.

  • Acid-Base Extraction: The basicity of the azetidine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified and the product extracted back into an organic solvent.

Data-Driven Decision Making: Comparing Synthetic Strategies

The choice of synthetic strategy often depends on the desired substitution pattern and the available starting materials. The following table summarizes some common approaches and their key features.

Synthetic StrategyKey AdvantagesCommon ChallengesTypical Yields
Intramolecular Cyclization of γ-Amino Halides/Alcohols Conceptually simple, readily available starting materials.[1]Competing elimination reactions, requires high dilution.[1]Variable, can be low to moderate.
Ring Expansion of Methylene Aziridines Can produce highly substituted azetidines with good stereocontrol.[13]Requires synthesis of strained aziridine precursors.Good to excellent.[13]
Aza Paternò-Büchi Reaction ([2+2] Cycloaddition) Direct and efficient for certain substrates.[10]Can have limited scope and issues with regioselectivity.[10]Moderate to good.
Functionalization of Azetidin-3-one Allows for late-stage diversification.[4]Requires access to the azetidin-3-one starting material.Good to excellent.
La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines High yields and regioselectivity, tolerates various functional groups.[7][8]Requires synthesis of specific epoxy amine precursors.High to excellent.[7][8]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution
  • To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum, add the desired solvent (e.g., acetonitrile, 0.01 M final concentration).

  • Heat the solvent to the desired reaction temperature (e.g., 80 °C).

  • In a separate flask, dissolve the γ-amino halide/sulfonate precursor and a non-nucleophilic base (e.g., proton sponge, 1.2 equivalents) in the same solvent.

  • Using a syringe pump, add the solution of the precursor and base to the heated solvent over a period of 8-12 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (often treated with 1% triethylamine in the eluent).

Workflow for Troubleshooting Low Yield in Azetidine Synthesis

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in 3-substituted azetidine synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reaction_type Identify Reaction Type start->check_reaction_type intramolecular Intramolecular Cyclization check_reaction_type->intramolecular Intramolecular ring_expansion Ring Expansion / Cycloaddition check_reaction_type->ring_expansion Intermolecular functionalization Ring Functionalization check_reaction_type->functionalization Post-formation check_elimination Check for Elimination Side Products intramolecular->check_elimination high_dilution Implement High Dilution Conditions check_elimination->high_dilution Yes optimize_lg Improve Leaving Group check_elimination->optimize_lg No optimize_base Optimize Base (Non-nucleophilic) high_dilution->optimize_base end Improved Yield optimize_base->end optimize_lg->end check_catalyst Screen Catalysts (e.g., Lewis Acids) ring_expansion->check_catalyst optimize_solvent Optimize Solvent check_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->end check_reagents Verify Reagent Purity and Activity functionalization->check_reagents protecting_group Evaluate N-Protecting Group check_reagents->protecting_group protecting_group->end

Caption: A decision-making workflow for troubleshooting low yields.

By systematically addressing these common challenges and employing the strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their 3-substituted azetidine syntheses, accelerating the discovery and development of new therapeutic agents.

References

  • Review of 3-substituted azetidine synthesis methods - Benchchem. (n.d.). BenchChem.
  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Org. Lett., 18, 5212–5215.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.
  • Biologically important 3-substituted azetidines. (n.d.). ResearchGate.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47669–47699.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH.
  • Technical Support Center: Synthesis of 3-Substituted Azetidines. (n.d.). BenchChem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. (n.d.). PMC - NIH.
  • (a) Synthetic scheme for the synthesis of 3‐substituted... (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. (n.d.). American Chemical Society.
  • Methods for the synthesis of azetidines. (n.d.). ResearchGate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). ACS Publications.
  • A. General synthetic route for accessing azetidines via intermolecular... (n.d.). ResearchGate.
  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... (n.d.). ResearchGate.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (n.d.). Journal of Medicinal Chemistry. ACS Publications.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022). Life Chemicals.

Sources

Technical Support Center: Purification of Polar Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant, yet often underestimated, challenges associated with the purification of polar amines protected with the tert-butyloxycarbonyl (Boc) group. The unique physicochemical properties of these molecules—balancing the lipophilicity of the Boc group with the polarity of the parent amine and other functional groups—frequently lead to frustrating purification outcomes. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
Q1: Why are polar Boc-protected amines so notoriously difficult to purify?

Answer: The difficulty arises from a combination of conflicting physical properties imparted by the molecular structure:

  • Amphiphilic Nature: The bulky, nonpolar tert-butyl group confers lipid-like solubility, while polar functional groups (e.g., hydroxyls, carboxylates, additional amines) create high polarity. This dual nature leads to poor solubility in either purely nonpolar or highly polar single-solvent systems and can result in the formation of oils or gums instead of crystalline solids.[1]

  • Chromatographic Challenges: On standard silica gel, the polar moieties interact strongly with acidic silanol groups, causing significant band broadening ("streaking").[2][3] Conversely, the nonpolar Boc group can lead to unexpectedly high mobility in nonpolar eluents. Finding a solvent system that balances these opposing behaviors is non-trivial.

  • Boc Group Lability: The Boc group is designed to be labile under acidic conditions.[4][5] Standard silica gel is inherently acidic and can cause partial deprotection during long purification runs, leading to mixed fractions containing both the protected and deprotected amine. This issue is exacerbated if acidic modifiers like trifluoroacetic acid (TFA) are used in the mobile phase.[6]

Q2: How do I choose the best purification strategy for my compound?

Answer: The optimal strategy depends on the specific properties of your compound and the impurities present. A systematic approach is crucial. The flowchart below provides a decision-making framework to guide your choice between chromatography, acid-base extraction, and crystallization.

Purification_Strategy cluster_legend Strategy Key start Crude Polar Boc-Protected Amine is_oil Is the crude product an oil? start->is_oil impurities What are the main impurities? is_oil->impurities Yes trituration Attempt Trituration/ Recrystallization is_oil->trituration No acid_stable Is the Boc-amine acid-stable? impurities->acid_stable Acidic or Basic chrom Flash Chromatography (Neutralized Silica or Reversed-Phase) impurities->chrom Non-polar or Slightly Polar base_stable Is the Boc-amine base-stable? acid_stable->base_stable No extraction Acid-Base Extraction acid_stable->extraction Yes base_stable->chrom No base_stable->extraction Yes scavenger Use Scavenger Resin C Chromatography R Recrystallization E Extraction Streaking_Mechanism cluster_silica Silica Surface S1 Si-OH S2 Si-OH S3 Si-OH Amine Polar Boc-Amine (R-NHBoc) Amine->S2 Strong H-Bonding/ Acid-Base Interaction

Sources

Technical Support Center: Stability of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Azetidine scaffolds are increasingly incorporated into modern medicinal chemistry due to their unique conformational constraints and ability to improve physicochemical properties. However, their inherent ring strain and the presence of protecting groups can present stability challenges, particularly under acidic conditions.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues and ensure the successful use of this compound in your experiments.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during reactions involving Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate under acidic conditions.

Issue 1: Low or No Yield of the Desired Product, with Unidentified Byproducts.

Scenario: You are attempting a reaction that requires acidic conditions (e.g., further functionalization of the hydroxyl group) but are observing significant loss of your starting material and the formation of unexpected side products upon workup and analysis (TLC, LC-MS, NMR).

Potential Root Causes:

  • Concurrent Boc Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[2][3] The acidic environment required for your primary reaction may be simultaneously cleaving the Boc protecting group, leading to a mixture of products.

  • Acid-Catalyzed Ring Opening of the Azetidine: The strained four-membered azetidine ring can be susceptible to cleavage under acidic conditions, especially with the presence of a tertiary alcohol which can be a good leaving group upon protonation.[1][4] This can lead to the formation of ring-opened byproducts.

  • Rearrangement of the 3-Hydroxyazetidine: In the presence of strong acids, 3-hydroxyazetidines can undergo rearrangement to form more stable structures like 2-oxazolines.[5]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Boc Analyze Crude Reaction Mixture for Boc Deprotection Start->Check_Boc Boc_Cleaved Boc Group Cleaved Check_Boc->Boc_Cleaved Yes Boc_Intact Boc Group Intact Check_Boc->Boc_Intact No Action_Boc Use Milder Acid or Shorter Reaction Time Boc_Cleaved->Action_Boc Check_Ring Analyze for Ring-Opened or Rearranged Products Boc_Intact->Check_Ring Ring_Opened Ring-Opened/Rearranged Products Detected Check_Ring->Ring_Opened Yes No_Ring_Opening No Evidence of Ring Instability Check_Ring->No_Ring_Opening No Action_Ring Lower Reaction Temperature or Use a Non-Protic Lewis Acid Ring_Opened->Action_Ring Action_Other Investigate Other Reaction Parameters (Solvent, Concentration) No_Ring_Opening->Action_Other

Caption: Troubleshooting workflow for low product yield.

Detailed Experimental Protocols:

Protocol 1: Assessing Boc Group Stability

  • Reaction Setup: In a separate vial, dissolve a small amount of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in the same solvent used for your main reaction.

  • Acid Addition: Add the same acidic reagent at the same concentration and temperature as your planned experiment.

  • Time-Course Analysis: At various time points (e.g., 5 min, 15 min, 30 min, 1 hr), take an aliquot of the reaction mixture.

  • Quench and Analyze: Quench the aliquot with a mild base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS to monitor for the appearance of the deprotected product (mass corresponding to the loss of the Boc group).

Protocol 2: Investigating Azetidine Ring Integrity

  • Reaction Monitoring: Set up your reaction as planned. Monitor the reaction progress not only for the consumption of starting material but also for the formation of any major byproducts using TLC or LC-MS.

  • Characterization of Byproducts: If a significant byproduct is observed, attempt to isolate it via column chromatography.

  • Structural Elucidation: Obtain ¹H and ¹³C NMR spectra of the isolated byproduct. Look for characteristic signals that would indicate ring-opening, such as the appearance of new CH₂ groups or the absence of the strained azetidine ring signals.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc group on the azetidine nitrogen compared to other amines?

The stability of the Boc group is highly dependent on the strength of the acid used and the reaction conditions. Generally, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents will readily cleave the Boc group.[3] The nitrogen of the azetidine ring is a secondary amine, and its Boc-protected form is comparable in stability to other Boc-protected secondary amines.

Q2: Can I use Lewis acids instead of Brønsted acids to avoid Boc deprotection?

Using a Lewis acid can sometimes be a milder alternative to Brønsted acids. However, some Lewis acids can still facilitate Boc cleavage.[3] It is crucial to perform a small-scale test reaction to determine the compatibility of your specific Lewis acid with the Boc-protected azetidine under your desired reaction conditions.

Acid TypeCommon ExamplesPotential Outcome for Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Strong Brønsted Acids TFA, HCl, H₂SO₄High likelihood of Boc deprotection and potential for ring-opening or rearrangement.[3]
Mild Brønsted Acids Acetic Acid, p-TsOH (catalytic)May be tolerated under carefully controlled conditions (low temperature, short reaction time).
Lewis Acids BF₃·OEt₂, ZnCl₂, AlCl₃Can be selective, but some (like AlCl₃) are known to cleave Boc groups.[3] Ring-opening is also possible.[4]

Q3: What are the tell-tale signs of azetidine ring-opening in my NMR spectrum?

If the azetidine ring opens, you would expect to see significant changes in the NMR spectrum. The characteristic signals of the azetidine ring protons, typically in the range of 3.5-4.5 ppm, would be replaced by signals corresponding to a more flexible, acyclic structure. For example, you might observe new signals for a propyl or aminopropanol-type structure.

Q4: Are there any recommended acidic conditions that are generally well-tolerated?

For reactions requiring acidic catalysis, it is advisable to start with the mildest possible conditions. This could include:

  • Using a catalytic amount of a milder acid, such as pyridinium p-toluenesulfonate (PPTS).

  • Running the reaction at low temperatures (e.g., 0 °C or -20 °C) to minimize side reactions.

  • Carefully monitoring the reaction and stopping it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q5: How does the 3-hydroxy group influence the stability of the azetidine ring?

The 3-hydroxy group can influence stability in a couple of ways. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This can facilitate a ring-opening or rearrangement cascade.[5] This is a key consideration when planning syntheses involving this substrate.

cluster_1 Potential Acid-Catalyzed Degradation Pathways Start Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate Boc_Deprotection Boc Deprotection Start->Boc_Deprotection  Path A Ring_Opening Azetidine Ring Opening/Rearrangement Start->Ring_Opening  Path B Acid H+ Acid->Boc_Deprotection Acid->Ring_Opening Product_Deprotected 3-Ethyl-3-hydroxyazetidinium salt Boc_Deprotection->Product_Deprotected Product_RingOpened Acyclic Byproducts / Rearranged Products Ring_Opening->Product_RingOpened

Caption: Degradation pathways under acidic conditions.

III. References

  • Couty, F., & Evano, G. (2008). Synthesis and reactivity of azetidines. Chemical Reviews, 108(10), 3988–4035.

  • Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines. Tetrahedron, 93, 132226. [Link]

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidines. Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Jacobsen, E. N., & Knowles, R. R. (2010). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 132(48), 17092–17094.

  • Olah, G. A., & Narang, S. C. (1982). Selective Acidic Cleavage of the tert‐Butoxycarbonyl Group. Angewandte Chemie International Edition in English, 21(S1), S1-S21.

  • Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.

  • Boumoud, B., & Figadere, B. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Catalysis Communications, 8(11), 1733-1736.

  • Baxendale, I. R., & Ley, S. V. (2020). Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. The Journal of Organic Chemistry, 85(11), 7057–7067.

  • Singh, R., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24467-24471.

  • Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • ChemWhat. (n.d.). TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE CAS#: 1259034-35-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Entry to nitrogen-containing heterocycles by based-promoted heterocyclization on allenylamides of l-??-aminoacids. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Request PDF. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Aqueous stability of rare earth and thorium elements during hydrochloric acid leaching of roasted bastnaesite. Hydrometallurgy, 173, 186-196.

  • Popović, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(1), 1.

Sources

Optimizing reaction temperature for azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this critical heterocyclic motif. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My azetidine synthesis is yielding significant amounts of the five-membered pyrrolidine byproduct. What is the underlying cause and how can I optimize my reaction temperature to favor the desired four-membered ring?

This is a classic case of kinetic versus thermodynamic control in intramolecular cyclization reactions. The formation of the four-membered azetidine ring is often the kinetically favored product, while the five-membered pyrrolidine ring is the thermodynamically more stable product due to lower ring strain.[1]

Causality:

  • Kinetic Product (Azetidine): The 4-exo-tet cyclization pathway, leading to the azetidine, generally has a lower activation energy barrier. At lower temperatures, the reaction is essentially irreversible, and the product that forms fastest—the kinetic product—will predominate.[1][2][3]

  • Thermodynamic Product (Pyrrolidine): The 5-endo-tet cyclization, leading to the pyrrolidine, is often thermodynamically favored. At higher temperatures, the cyclization reaction can become reversible. This provides enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium and favor the most stable product.[1][2][3]

Troubleshooting & Optimization Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature will favor the kinetically controlled pathway. If your current protocol calls for reflux, consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C).

  • Screen a Temperature Gradient: To find the optimal temperature, it's advisable to set up a series of parallel reactions across a temperature range.

    • Example Protocol: Prepare identical reaction mixtures and run them at -20 °C, 0 °C, 25 °C (room temperature), 40 °C, and 60 °C. Monitor the ratio of azetidine to pyrrolidine at set time points using a suitable analytical method like LC-MS or ¹H NMR.

  • Choice of Base and Solvent: The choice of base and solvent can influence the effective reaction rate and selectivity. A stronger, non-nucleophilic base might allow for lower reaction temperatures by facilitating the deprotonation of the amine, which is necessary for cyclization.

Q2: I'm observing decomposition of my azetidine product at elevated temperatures. What is the thermal stability of a typical azetidine, and how can I mitigate degradation?

Azetidines, being strained four-membered rings, are susceptible to thermal and chemical decomposition.[4][5][6] The stability is highly dependent on the substituents on the ring.

General Thermal Stability:

Compound ClassAnalytical MethodOnset of Decomposition (Tonset)Key Observations
Simple AzetidinesTGA150 - 250 °CDecomposition temperature is highly dependent on substituents.
N-Aryl AzetidinesTGA/DSC200 - 350 °CStability is influenced by the nature of the aryl substituent.
3-Phenoxyazetidine(Analogous Data)(Estimated 150-300 °C)The C-O and C-N bonds are potential weak points for thermal cleavage.[7]

This data is generalized and the actual thermal stability of a specific azetidine may vary.[7]

Troubleshooting & Mitigation Strategies:

  • Avoid Prolonged Heating: Many azetidine synthesis protocols that involve heating can lead to side reactions or polymerization if run for too long.[8] Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Purification Method: When purifying via distillation, use a lower pot temperature under high vacuum to minimize the risk of decomposition.[9] For column chromatography, avoid highly acidic or basic conditions that could catalyze ring-opening.

  • pH Control: Some azetidines are prone to acid-mediated decomposition.[4][5][6] During aqueous workup, use mild bases like sodium bicarbonate and avoid strong acids. The pKa of the azetidine nitrogen is a key factor in its stability.[4]

Q3: My reaction yield is very low at lower temperatures, but increasing the temperature leads to byproducts. How do I find the optimal balance?

This is a common optimization challenge. The goal is to find a temperature that is high enough to achieve a reasonable reaction rate but low enough to prevent the formation of the thermodynamic byproduct (pyrrolidine) or product degradation.

Experimental Workflow for Temperature Optimization:

G cluster_setup Experimental Setup cluster_screening Temperature Screening cluster_analysis Analysis cluster_decision Decision A Prepare Identical Reaction Mixtures B Low Temp (-20°C to 0°C) A->B Run in parallel C Ambient Temp (20°C to 30°C) A->C Run in parallel D Elevated Temp (40°C to 80°C) A->D Run in parallel E Monitor by LC-MS or NMR (Time Points: 1h, 4h, 12h, 24h) B->E C->E D->E F Quantify Azetidine:Pyrrolidine Ratio E->F G Assess Product Decomposition F->G H Select Temperature with Best Selectivity and Acceptable Rate G->H G cluster_pathways Reaction Pathways Start γ-Haloamine Precursor TS_Kinetic Transition State (4-exo-tet) Start->TS_Kinetic Low Temp (Kinetic Control) TS_Thermo Transition State (5-endo-tet) Start->TS_Thermo High Temp (Thermodynamic Control) Azetidine Azetidine Product (Kinetically Favored) TS_Kinetic->Azetidine Pyrrolidine Pyrrolidine Byproduct (Thermodynamically Favored) TS_Thermo->Pyrrolidine Rearrangement Rearrangement Azetidine->Rearrangement High Temp Rearrangement->Pyrrolidine

Sources

Preventing ring-opening of strained azetidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A-Z-Dine Technical Brief: Preventing Ring-Opening of Strained Azetidine Intermediates

Welcome to the A-Z-Dine Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with azetidine-containing compounds. Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into pharmaceutical candidates due to their unique structural and pharmacokinetic properties. Howev[1][2][3][4]er, the inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to undesired ring-opening reactions. This [1][5]guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with these valuable, yet sensitive, intermediates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and handling of azetidine intermediates.

Problem 1: My azetidine intermediate is decomposing during purification by silica gel chromatography.

Symptoms:

  • Low recovery of the desired azetidine product after chromatography.

  • Appearance of a new, more polar spot on the TLC plate, often streaking.

  • Mass spectrometry analysis of the column fractions reveals a product with a mass corresponding to a ring-opened species (e.g., addition of water or methanol).

Root Cause Analysis:

Silica gel is acidic and can act as a Brønsted acid catalyst, protonating the azetidine nitrogen. This protonation significantly activates the ring towards nucleophilic attack by polar solvents (like methanol in the eluent) or even the silica gel itself, leading to ring-opening.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et3N) in your chosen solvent system (e.g., 1-2% Et3N in ethyl acetate/hexanes). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if your compound is sufficiently non-polar.

  • Non-Protic Solvents: If possible, use non-protic solvents for your chromatography. However, this may not always be feasible depending on the polarity of your compound.

  • pH Control During Workup: Ensure that aqueous workups prior to chromatography are performed under neutral or slightly basic conditions to prevent the formation of azetidinium salts that are highly susceptible to ring-opening.

Pr[6]otocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in your desired eluent.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column as usual with the neutralized silica slurry.

  • Run the column with an eluent containing 0.5-1% triethylamine to maintain the neutral environment.

Problem 2: I'm observing significant ring-opening when treating my N-Boc-azetidine with a strong acid to remove the protecting group.

Symptoms:

  • Low yield of the deprotected azetidine.

  • Formation of a major byproduct identified as a ring-opened amino alcohol or its derivatives.

Root Cause Analysis:

Strong acids like trifluoroacetic acid (TFA) readily protonate the azetidine nitrogen, making the ring highly electrophilic. The counter-ion of the acid or other nucleophiles present in the reaction mixture can then attack a ring carbon, leading to cleavage of the C-N bond.

Solutions:

  • Milder Deprotection Conditions:

    • Lewis Acids: Consider using a milder Lewis acid that can coordinate to the Boc group without excessively activating the azetidine ring. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine can be effective.

    • Acidic Ion-Exchange Resins: These can provide a localized acidic environment to cleave the Boc group while minimizing the concentration of free acid in solution.

  • Alternative Protecting Groups: If you are in the early stages of your synthetic design, consider using a protecting group that can be removed under non-acidic conditions.

    • Carbobenzyloxy (Cbz) group: Removable by hydrogenolysis (e.g., H₂, Pd/C), which is a neutral and often mild method.

    • Allyloxycarbonyl (Alloc) group: Can be removed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.

  • Careful Control of Reaction Conditions:

    • Low Temperature: Perform the deprotection at the lowest possible temperature to slow down the rate of the ring-opening side reaction. *[7] Short Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Workflow for Deprotection:

Deprotection_Workflow Start N-Boc-Azetidine Strong_Acid Strong Acid (e.g., TFA) Start->Strong_Acid High Risk of Ring-Opening Mild_Conditions Milder Conditions Start->Mild_Conditions Recommended Ring_Opening Ring-Opened Product Strong_Acid->Ring_Opening Desired_Product Deprotected Azetidine Mild_Conditions->Desired_Product

Caption: Decision workflow for N-Boc-azetidine deprotection.

Frequently Asked Questions (FAQs)

Q1: What factors influence the stability of the azetidine ring?

The stability of the azetidine ring is influenced by several factors:

  • Substituents on the Nitrogen: Electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen atom decrease its basicity and can make the ring more susceptible to nucleophilic attack by activating the C-N bonds. Conve[5]rsely, electron-donating groups can increase stability.

  • Substituents on the Carbon Atoms: The position and nature of substituents on the ring carbons can influence regioselectivity in ring-opening reactions. For i[8]nstance, an aryl group at the 2-position can stabilize a partial positive charge, facilitating cleavage of the C2-N bond in the presence of a Lewis acid.

  • [9]Presence of Lewis or Brønsted Acids: Acids can coordinate to or protonate the nitrogen atom, forming a highly reactive azetidinium ion, which is prone to nucleophilic ring-opening.

  • [9][10]Temperature: Higher temperatures can provide the necessary activation energy for ring-opening reactions, especially for highly strained or activated azetidines.

  • [11]Solvent: Polar, nucleophilic solvents can participate in ring-opening reactions, particularly when the azetidine is activated by an acid.

Q2: How can I activate an azetidine for a desired ring-opening reaction without uncontrolled decomposition?

Controlled activation is key. Here are some strategies:

  • N-Alkylation to form Azetidinium Ions: Alkylating the azetidine nitrogen with an agent like methyl triflate forms an azetidinium salt. This [8]makes the ring carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • [8][12][13][14]Lewis Acid Catalysis: Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂ can coordinate to the nitrogen atom, activating the ring for nucleophilic attack. The c[9][10]hoice of Lewis acid can influence the regioselectivity of the ring-opening.

  • N-Acylation or N-Sulfonylation: Introducing an electron-withdrawing acyl or sulfonyl group can activate the ring towards certain nucleophiles and can also serve as a protecting group that can be removed later.

Q3[5]: Are there any "safe" N-protecting groups for azetidines that are less likely to promote ring-opening?

While no protecting group is completely inert under all conditions, some are generally considered more stable:

  • Benzyl (Bn) Group: This is a relatively stable group that can be removed under neutral conditions via hydrogenolysis.

  • tert-Butoxycarbonyl (Boc) Group: While susceptible to acid-catalyzed ring-opening upon deprotection, it is generally stable under a wide range of other reaction conditions. Careful selection of deprotection methods is crucial.

  • Carbamates: These can offer a good balance of stability and ease of removal.

It is important to note that even the choice of protecting group can sometimes lead to unexpected intramolecular decomposition pathways.

Da[4]ta Summary: Relative Stability of N-Substituted Azetidines

N-SubstituentActivating/DeactivatingGeneral StabilityCommon Ring-Opening Conditions
H-Moderately stable, basicStrong acids, electrophiles
AlkylDeactivating (electron-donating)Generally stableRequires strong activation (e.g., quaternization)
Benzyl (Bn)DeactivatingStableRemovable by hydrogenolysis
BocDeactivatingStable, but sensitive during deprotectionStrong acids, some Lewis acids
AcylActivatingLess stableNucleophiles, acids
Sulfonyl (e.g., Ts)ActivatingLess stableNucleophiles, Lewis acids

[9]Logical Relationship Diagram for Azetidine Ring Stability

Azetidine_Stability cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes Azetidine Azetidine Intermediate N_Sub N-Substituent (EWG vs. EDG) Azetidine->N_Sub C_Sub Ring Substituents (Sterics & Electronics) Azetidine->C_Sub Conditions Reaction Conditions (pH, Temp, Solvent) Azetidine->Conditions Stable Stable Intermediate N_Sub->Stable Optimized choices lead to stability Ring_Opening Ring-Opening N_Sub->Ring_Opening Activating groups (EWG) increase risk C_Sub->Stable Optimized choices lead to stability C_Sub->Ring_Opening Can direct regioselectivity Conditions->Stable Optimized choices lead to stability Conditions->Ring_Opening Harsh conditions increase risk

Sources

Technical Support Center: Improving the Regioselectivity of Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the regioselective functionalization of azetidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying this strained, four-membered heterocycle. Azetidines are prized scaffolds in medicinal chemistry, offering unique structural and pharmacokinetic properties.[1][2] However, controlling the site of functionalization (regioselectivity) can be a significant experimental hurdle.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.

Troubleshooting Guide: Common Issues in Regioselective Azetidine Functionalization

This section addresses specific problems you might encounter in the lab, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor or No Regioselectivity in C-H Functionalization

Question: I am attempting a palladium-catalyzed C-H arylation at the C3 position of my N-substituted azetidine, but I'm observing a mixture of C2 and C3-arylated products, or no reaction at all. What's going wrong?

Probable Causes & Solutions:

  • Ineffective Directing Group: The choice and positioning of a directing group are critical for controlling regioselectivity in C-H activation.[3][4] Not all nitrogen-protecting groups or substituents can effectively direct the metal catalyst to the desired C-H bond.

    • Solution: Employ a well-established directing group known to favor C3 functionalization. For instance, picolinamide or related N-containing heterocycles can effectively direct palladium catalysts to the C3 position.[3] If your substrate allows, consider installing a temporary directing group that can be removed post-functionalization.

  • Steric Hindrance: Bulky substituents on the azetidine ring or the nitrogen atom can sterically block the approach of the catalyst to the target C-H bond, leading to poor reactivity or undesired side reactions.

    • Solution: If possible, redesign your synthetic route to introduce bulky groups after the C-H functionalization step. Alternatively, explore catalyst systems with smaller ligands that may better tolerate sterically demanding substrates.

  • Incorrect Catalyst or Ligand Combination: The electronic and steric properties of the catalyst and its ligands play a crucial role in the efficiency and selectivity of C-H functionalization.

    • Solution: Screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands. Ligands can significantly influence the reactivity and selectivity of the catalytic system. For challenging substrates, consider exploring more reactive catalyst systems, such as those employing a transient directing group strategy.

Issue 2: Uncontrolled Ring-Opening Instead of Functionalization

Question: I am trying to functionalize my azetidine using a strong nucleophile, but the primary product is from the ring-opening of the azetidine. How can I prevent this?

Probable Causes & Solutions:

  • High Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to nucleophilic ring-opening, especially under harsh conditions.[2]

    • Solution: Employ milder reaction conditions. This could involve using less aggressive nucleophiles, lower reaction temperatures, or avoiding strongly acidic or basic conditions that can activate the ring for cleavage.

  • Lewis Acid Activation: The use of Lewis acids to activate a substrate for functionalization can also inadvertently promote ring-opening by coordinating to the nitrogen atom and further polarizing the C-N bonds.[5][6]

    • Solution: Carefully screen Lewis acids and their stoichiometry. A less potent Lewis acid or a catalytic amount may be sufficient to promote the desired reaction without causing extensive ring-opening.[7] Alternatively, explore transition-metal-free catalytic methods that operate under neutral or milder conditions.[5][6]

  • Substrate Electronics: Electron-withdrawing groups on the azetidine nitrogen can increase the ring's susceptibility to nucleophilic attack and subsequent ring-opening.[8]

    • Solution: If your synthetic strategy allows, consider using an electron-donating or a less electron-withdrawing protecting group on the nitrogen. This can decrease the electrophilicity of the ring carbons and disfavor ring-opening.

Issue 3: N-Functionalization vs. C-Functionalization Competition

Question: I am attempting to functionalize the C3 position of an N-H azetidine, but I am primarily observing N-functionalization. How can I favor C-functionalization?

Probable Causes & Solutions:

  • Relative Nucleophilicity/Basicity: The nitrogen atom of an unprotected azetidine is often the most nucleophilic and basic site in the molecule, leading to preferential reaction with electrophiles.

    • Solution: Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before attempting C-functionalization. The choice of protecting group can also influence the regioselectivity of subsequent reactions. After successful C-functionalization, the protecting group can be removed.

  • Reaction Conditions: The reaction conditions can significantly influence the site of reactivity.

    • Solution: For reactions like alkylations, using a strong, non-nucleophilic base can help deprotonate a C-H bond adjacent to an activating group, favoring C-functionalization over N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that govern the regioselectivity of azetidine ring-opening reactions?

A1: The regioselectivity of azetidine ring-opening is primarily influenced by electronic and steric effects.[9] Nucleophilic attack generally occurs at the less substituted carbon atom (steric control). However, if one of the carbons adjacent to the nitrogen is benzylic, allylic, or adjacent to a π-system, nucleophilic attack may preferentially occur at that position due to stabilization of the partial positive charge in the transition state (electronic control).[9] The nature of the nucleophile and the presence of a Lewis acid can also dictate the regiochemical outcome.[5][6]

Q2: How can I achieve regioselective functionalization at the C2 position?

A2: Regioselective functionalization at the C2 position can be achieved through several strategies. One common method involves the use of an N-Boc protecting group, which allows for α-lithiation at the C2 position followed by quenching with an electrophile.[10] Another approach is the use of chiral auxiliaries on the nitrogen, which can direct diastereoselective alkylation at the C2 position.[11]

Q3: Are there methods to functionalize the nitrogen of an already C-substituted azetidine without affecting the existing functional groups?

A3: Yes, N-functionalization of a C-substituted azetidine is a common transformation. Standard methods like N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, and sulfonylation can be employed.[12] The key is to choose reaction conditions that are compatible with the existing functional groups on the azetidine ring. For instance, if your C-substituent is base-sensitive, you would want to avoid strongly basic conditions for N-alkylation.

Q4: Can photoredox catalysis be used for regioselective azetidine functionalization?

A4: Absolutely. Photoredox catalysis has emerged as a powerful tool for mild and selective functionalization of heterocycles, including azetidines.[13] For example, visible-light-mediated aza Paternò-Büchi reactions can provide access to highly functionalized azetidines.[14][15] These methods often proceed through radical intermediates, and the regioselectivity can be controlled by the stability of these intermediates or through intramolecular pathways.[16]

Experimental Protocols

Protocol 1: Regioselective C3-Arylation of N-Boc-azetidine using a Directing Group Strategy

This protocol outlines a general procedure for the palladium-catalyzed C3-arylation of an N-Boc-azetidine derivative using a removable directing group.

Step-by-Step Methodology:

  • Installation of Directing Group: To a solution of N-Boc-azetidine in an appropriate solvent (e.g., CH₂Cl₂), add 1.1 equivalents of picolinic acid, 1.1 equivalents of a coupling agent (e.g., HATU), and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Work up the reaction and purify the product to obtain the N-picolinoyl-azetidine.

  • C-H Arylation: In a flame-dried Schlenk flask, combine the N-picolinoyl-azetidine (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%). Add a base (e.g., K₂CO₃, 2.0 equiv.) and degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) under an inert atmosphere (N₂ or Ar) until the reaction is complete.

  • Removal of Directing Group: After purification of the C3-arylated product, the picolinoyl directing group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the free amine, which can then be re-protected if desired.

Protocol 2: Lewis Acid-Catalyzed Regioselective Ring-Opening of an Azetidinium Ion

This protocol describes a general method for the regioselective ring-opening of an activated azetidine (azetidinium ion) with a nucleophile.

Step-by-Step Methodology:

  • Formation of Azetidinium Ion: To a solution of the N-substituted azetidine (1.0 equiv.) in a dry, non-polar solvent (e.g., CH₂Cl₂) at 0 °C, add a suitable activating agent (e.g., methyl triflate, 1.1 equiv.). Stir for 30 minutes to an hour to form the corresponding azetidinium salt.

  • Nucleophilic Ring-Opening: To the solution containing the in-situ generated azetidinium ion, add the nucleophile (e.g., sodium azide, 1.5 equiv.). Allow the reaction to warm to room temperature and stir until the starting material is consumed. The regioselectivity of the attack will be influenced by the substitution pattern of the azetidine.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective C3-Arylation

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)C3:C2 Ratio
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene10085>20:1
2Pd(TFA)₂ (5)XPhos (10)Cs₂CO₃Dioxane1107815:1
3Pd(OAc)₂ (5)NoneK₂CO₃Toluene100203:1

Visualizations

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed check_dg Is an effective directing group (DG) being used? start->check_dg check_sterics Are there significant steric hindrances? check_dg->check_sterics Yes solution_dg Implement a proven DG (e.g., picolinamide). check_dg->solution_dg No check_catalyst Is the catalyst/ligand system optimized? check_sterics->check_catalyst No solution_sterics Redesign synthesis to add bulky groups later. check_sterics->solution_sterics Yes check_catalyst->start Yes, but still poor solution_catalyst Screen different catalysts and ligands. check_catalyst->solution_catalyst No

Caption: Troubleshooting workflow for poor regioselectivity.

General Mechanism for Lewis Acid-Catalyzed Ring-Opening

ring_opening_mechanism sub Azetidine activated Activated Complex sub->activated + LA la Lewis Acid (LA) product Ring-Opened Product activated->product + Nu- nu Nucleophile (Nu-)

Caption: Lewis acid-catalyzed azetidine ring-opening.

References

  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. BenchChem Technical Support.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening With Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3618–3621. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 989395. [Link]

  • Singh, G. S. (2016). Regioselective ring opening reactions of azetidines.
  • Tu, H.-Y., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 548. [Link]

  • Wang, H., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Communications Chemistry, 5(1), 45. [Link]

  • Karak, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening With Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. PubMed. [Link]

  • Karak, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • BenchChem. (2025). Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5092. [Link]

  • Powers, S. E., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3629–3641. [Link]

  • Martin, C. G., & Miller, S. J. (2021).
  • Karak, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Nomenclature used within this review to describe regio- and stereochemistry.
  • Parmar, D. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2648. [Link]

  • Maetani, M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48827-48858. [Link]

  • Verho, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3991–3995. [Link]

  • Arkat USA. (n.d.).
  • O'Reilly, M. C., et al. (2015). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 71(35), 5894-5902. [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Degennaro, L., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]

  • Rutenberg, I., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2533-2549. [Link]

  • Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. Molecules, 28(3), 1056. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
  • ResearchGate. (n.d.).
  • O'Reilly, M. C., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276–1279. [Link]

  • RSC Publishing. (n.d.).
  • Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 77(24), 11747–11756. [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Frontiers. (n.d.). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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  • Semantic Scholar. (n.d.).

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Technical Support Center: Navigating the Challenges of N-Boc-Azetidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Boc-azetidine deprotection. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with removing the tert-butoxycarbonyl (Boc) protecting group from the sterically strained azetidine ring. The inherent ring strain of azetidines, while synthetically useful, presents a significant hurdle during deprotection, often leading to undesired side reactions such as ring-opening.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, efficient, and high-yielding deprotection of your N-Boc-azetidine substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of N-Boc-azetidines in a question-and-answer format.

Issue 1: My N-Boc-azetidine deprotection reaction is incomplete or sluggish.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Stoichiometry: The standard acid-catalyzed cleavage of the Boc group may be inefficient if the acid is too weak or used in insufficient quantities.[3] While trifluoroacetic acid (TFA) is a common choice, its effectiveness can be substrate-dependent.[4][5]

    • Troubleshooting Steps:

      • Increase Acid Concentration: Gradually increase the concentration of TFA or consider using a stronger acid like HCl in an organic solvent (e.g., dioxane or diethyl ether).

      • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) might be necessary, but proceed with caution to avoid ring-opening.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Troubleshooting Steps:

      • Solvent Screening: While dichloromethane (DCM) is a common solvent for TFA deprotections, protic solvents like methanol can sometimes accelerate the reaction when using HCl.[4] Experiment with different solvent systems to find the optimal conditions for your substrate.

Issue 2: I am observing significant side product formation, particularly ring-opening of the azetidine.

Potential Causes and Solutions:

  • Harsh Acidic Conditions: The primary culprit for azetidine ring-opening is the use of strong, concentrated acids, which can protonate the ring nitrogen and facilitate nucleophilic attack.[2][6]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of undesired side reactions.[3]

      • Use Milder Acids: Consider replacing TFA with a milder Brønsted acid like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid.[5][7]

      • Lewis Acid Catalysis: Lewis acids such as Sn(OTf)₂ have been shown to effectively cleave the N-Boc group under milder conditions, potentially preserving the azetidine ring.[8]

      • Alternative Protecting Groups: If ring-opening persists, consider using the more acid-labile tert-butoxythiocarbonyl (Botc) group, which can be removed under conditions that leave the N-Boc group intact and without observed ring-opening.[9]

Decision Workflow for Minimizing Side Products

start Side Product Formation Observed q1 Was the reaction run at low temperature (e.g., 0 °C)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a strong acid like TFA? a1_yes->q2 action1 Lower the reaction temperature to 0 °C and repeat. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Switch to a milder acid (pTSA, aq. H₃PO₄) or a Lewis acid (Sn(OTf)₂). a2_yes->action2 q3 Is ring-opening still a major issue? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Consider using an alternative, more labile protecting group like N-Botc for future syntheses. a3_yes->action3 end Problem Resolved a3_no->end action3->end

Caption: A troubleshooting workflow for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of N-Boc-azetidines more challenging than for other cyclic amines like pyrrolidines or piperidines?

The increased difficulty arises from the significant ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to cleavage under acidic conditions that are typically well-tolerated by less strained five- and six-membered rings.

Q2: What is the general mechanism for acid-catalyzed N-Boc deprotection?

The accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Mechanism of Acid-Catalyzed N-Boc Deprotection

N-Boc-Azetidine N-Boc-Azetidine Protonated Intermediate Protonated Intermediate N-Boc-Azetidine->Protonated Intermediate + H⁺ tert-Butyl Cation + Carbamic Acid tert-Butyl Cation + Carbamic Acid Protonated Intermediate->tert-Butyl Cation + Carbamic Acid - H⁺ Carbamic Acid Carbamic Acid Free Azetidine + CO₂ Free Azetidine + CO₂ Carbamic Acid->Free Azetidine + CO₂

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

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Audience: Researchers, scientists, and drug development professionals.

In the realm of medicinal chemistry, the azetidine scaffold is a privileged structure, frequently incorporated into novel therapeutic agents. The precise and unambiguous characterization of substituted azetidines, such as Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and confirmation of this target molecule. Drawing upon extensive field experience, this document will not only detail experimental protocols but also explain the underlying rationale to empower researchers to make informed analytical decisions.

The Strategic Imperative for a Dual Analytical Approach

Relying on a single analytical technique for structural characterization is fraught with peril. NMR spectroscopy and mass spectrometry provide orthogonal and complementary data, which, when integrated, create a self-validating system for structural confirmation. NMR excels at defining the molecular framework, revealing the connectivity and spatial relationships of atoms.[1] In contrast, mass spectrometry provides a high-precision measurement of the molecule's mass-to-charge ratio, enabling the determination of its elemental composition.[1][2][3] The synergy between these two techniques provides the high level of confidence required in pharmaceutical research.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed blueprint of the molecule's carbon-hydrogen framework.[1]

Rationale for Experimental Design

For a molecule like Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, standard ¹H and ¹³C NMR experiments are typically sufficient for complete characterization. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its convenient single deuterium signal for instrument locking. Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for chemical shifts.

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5–10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS in a standard 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the spectrum using a standard 30° pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds.

Anticipated Spectral Features

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.5 ppm), the ethyl group (a quartet and a triplet), and the azetidine ring protons (often complex multiplets due to restricted rotation and diastereotopicity). The hydroxyl proton will likely appear as a broad singlet that can be exchanged with D₂O. The ¹³C NMR spectrum will provide complementary data, with distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the azetidine ring, and the carbons of the ethyl and tert-butyl groups.[4][5]

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is a critical piece of evidence for its identification.[3]

Ionization Method and Analyzer Selection

For a polar, non-volatile molecule such as Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, Electrospray Ionization (ESI) is the preferred ionization technique.[6][7] ESI is a "soft" ionization method that typically produces the intact protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination.[6][8] Coupling the ESI source to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the determination of the accurate mass, from which the elemental formula can be deduced.

Detailed Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumental Setup (LC-ESI-TOF MS):

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any potential impurities.[2][9]

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).

    • The primary ion of interest will be the protonated molecule. The high-resolution measurement will provide an accurate mass to within a few parts per million (ppm) of the theoretical value.

Comparative Analysis: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure and connectivityAccurate molecular weight and elemental formula
Sensitivity Lower (milligram to microgram)Higher (microgram to picogram)[3][6]
Sample Consumption Non-destructive[1]Destructive
Analysis Time Longer (minutes to hours)Shorter (seconds to minutes)
Quantitative Capability Inherently quantitative with proper standards[3]Requires calibration for accurate quantitation
Structural Isomer Differentiation ExcellentCan be challenging without fragmentation data

Integrated Analytical Workflow

The following diagram illustrates the logical flow of an integrated analytical approach, leveraging the strengths of both NMR and MS for a comprehensive characterization.

Caption: Integrated workflow for NMR and MS analysis.

The Synergy of Data: A Logical Framework for Structural Confirmation

The true power of this dual approach lies in the logical synergy between the two datasets. The accurate mass from MS provides the elemental formula, while the NMR data provides the specific arrangement of those atoms.

G MS_Data MS Data: Accurate Mass Elemental_Formula Elemental Formula (from HRMS) MS_Data->Elemental_Formula NMR_Data NMR Data: Connectivity & Environment Structural_Fragments Structural Fragments (from NMR) NMR_Data->Structural_Fragments Proposed_Structure Proposed Structure Elemental_Formula->Proposed_Structure constrains Structural_Fragments->Proposed_Structure builds Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure validated by both

Caption: Logical relationship between NMR and MS data.

Conclusion: An Indispensable Partnership for Drug Discovery

The characterization of novel chemical entities like Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate demands a rigorous and multi-faceted analytical approach. While other techniques can provide useful information, the combination of NMR spectroscopy and high-resolution mass spectrometry offers an unparalleled level of structural detail and confirmation. By understanding the principles, strengths, and practical application of both techniques, researchers can confidently and efficiently advance their drug discovery programs.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Patsnap Eureka. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
  • van der Burg, M. J., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
  • Prakash, C., & Shaffer, C. L. (n.d.). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed.
  • Ho, Y. P., et al. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications).
  • Lee, T. W., & Loke, W. K. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
  • Emwas, A. H., et al. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?.
  • Singh, G. S., & Pheko, T. (2008, August). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Lebars, I., et al. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. NIH.
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

Sources

A Comparative Guide to Confirming the Stereochemistry of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug discovery and development, the enantiomeric and diastereomeric purity of a compound can mean the difference between a potent therapeutic and an inactive or even toxic substance. This is particularly true for strained ring systems like 3-substituted azetidines, which are increasingly incorporated into medicinal chemistry programs to explore novel chemical space and improve physicochemical properties.

This guide provides a comprehensive comparison of the primary analytical techniques used to unambiguously determine the stereochemistry of 3-substituted azetidines. As a senior application scientist, this document moves beyond a simple listing of methods to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Unambiguous determination of both relative and absolute stereochemistry can be achieved through single-crystal X-ray crystallography.[1][2] This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise placement of each atom in the molecule.

Principle of Operation: X-rays are diffracted by the electrons of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure, including the stereochemistry at chiral centers, can be determined. For absolute configuration determination, the anomalous dispersion of X-rays by heavier atoms in the crystal is often utilized.[3]

Experimental Workflow:

A Synthesis & Purification of Azetidine Derivative B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Absolute Structure Determination (e.g., Flack parameter) E->F G Final Stereochemical Assignment F->G

Figure 1: General workflow for stereochemical determination by X-ray crystallography.

Advantages:

  • Unambiguous Results: Provides a definitive 3D structure, confirming both relative and absolute stereochemistry.[4]

  • Detailed Structural Information: Yields precise bond lengths, bond angles, and conformational data.

Limitations:

  • Crystal Growth: The primary bottleneck is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.

  • Not a Solution-Phase Technique: The determined structure is that of the solid state, which may not always represent the predominant conformation in solution.

The Power of Proximity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating the stereochemistry of molecules in solution. For 3-substituted azetidines, several NMR techniques are particularly informative.

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE)

NOE and ROE experiments are invaluable for determining the relative stereochemistry by probing the spatial proximity of protons.[5] An NOE or ROE is observed between protons that are close in space (< 5 Å), regardless of the number of bonds separating them.[6]

Principle of Operation: The NOE arises from the dipolar cross-relaxation between nuclear spins.[7] Irradiation of one proton can lead to an enhancement of the signal of a nearby proton. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the protons. ROE experiments (ROESY) are often preferred for medium-sized molecules where the NOE may be close to zero.[5]

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve the purified 3-substituted azetidine in a suitable deuterated solvent at an appropriate concentration.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. Key parameters to optimize include the mixing time, which influences the intensity of the cross-peaks.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate spatial proximity between protons. The presence or absence of specific cross-peaks can be used to deduce the relative stereochemistry. For example, for a cis-3-substituted azetidine, NOEs would be expected between the substituent and the cis-protons on the azetidine ring.

Data Presentation: Interpreting NOE/ROE Data

Proton PairExpected NOE/ROE for cis-isomerExpected NOE/ROE for trans-isomer
Substituent Proton ↔ Azetidine H2/H4 (cis)StrongWeak/Absent
Substituent Proton ↔ Azetidine H2/H4 (trans)Weak/AbsentStrong
Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

To determine the absolute configuration of a chiral 3-substituted azetidine containing a hydroxyl or amino group, chiral derivatizing agents (CDAs) can be employed.[8][9] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA.[10][11]

Principle of Operation: The chiral analyte is reacted with both enantiomers of the CDA to form a pair of diastereomers.[10] These diastereomers will have different NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric derivatives, the absolute configuration can be determined.[12][13]

Experimental Workflow:

cluster_0 Derivatization cluster_1 Analysis A React Chiral Azetidine with (R)-Mosher's Acid Chloride C Purify Diastereomeric Esters/Amides A->C B React Chiral Azetidine with (S)-Mosher's Acid Chloride B->C D Acquire 1H NMR Spectra for both Diastereomers C->D E Assign Proton Signals D->E F Calculate Δδ (δS - δR) for Protons Near Stereocenter E->F G Determine Absolute Configuration based on Δδ Pattern F->G

Figure 2: Workflow for Mosher's acid analysis.

Advantages of NMR Methods:

  • Solution-Phase Analysis: Provides information about the molecule's structure and conformation in solution, which is often more relevant to its biological activity.

  • No Crystal Required: Can be applied to non-crystalline or oily samples.

  • Versatility: A wide range of NMR experiments can provide complementary structural information.

Limitations of NMR Methods:

  • Relative Stereochemistry: NOE/ROE provides relative, not absolute, stereochemistry.

  • Conformational Flexibility: For highly flexible molecules, interpreting NOE/ROE data can be complex due to averaging of multiple conformations.

  • CDA Requirements: Mosher's acid analysis requires a suitable functional group (e.g., -OH, -NH2) for derivatization and can be complicated by conformational effects.

Chiroptical Methods: A Complementary Approach

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is a powerful technique for determining the absolute configuration of small molecules in solution without the need for crystallization or derivatization.[15][16]

Principle of Operation: Each vibrational mode of a chiral molecule has a corresponding VCD signal, which can be positive or negative. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[16]

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light, while ORD measures the variation of optical rotation with the wavelength of light.[17][18] Both techniques are sensitive to the absolute configuration of the molecule.[19]

Principle of Operation: ECD spectra show positive or negative bands (Cotton effects) corresponding to electronic transitions.[20] The sign and intensity of these bands are characteristic of the absolute configuration. Similar to VCD, the experimental ECD or ORD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration.[21][22]

Experimental Workflow for Chiroptical Methods:

A Dissolve Purified Azetidine in a Suitable Solvent B Acquire Experimental VCD/ECD/ORD Spectrum A->B E Compare Experimental and Theoretical Spectra B->E C Perform Conformational Search and Quantum Chemical Calculations for one Enantiomer D Generate Theoretical VCD/ECD/ORD Spectrum C->D D->E F Assign Absolute Configuration E->F

Figure 3: General workflow for stereochemical determination using chiroptical methods.

Advantages of Chiroptical Methods:

  • Absolute Configuration in Solution: Provides the absolute configuration of the molecule in its native solution state.

  • No Crystallization or Derivatization (for VCD): VCD, in particular, can be performed on the unmodified molecule.

  • High Sensitivity: These techniques can often be performed on small amounts of sample.

Limitations of Chiroptical Methods:

  • Computational Requirement: Rely on quantum mechanical calculations for spectral prediction, which can be computationally intensive.

  • Chromophore Requirement (for ECD): ECD is most effective for molecules containing a chromophore that absorbs in the UV-Vis region.

  • Conformational Complexity: The accuracy of the calculated spectra is highly dependent on the thoroughness of the conformational search.

Comparison of Techniques

TechniqueInformation ProvidedSample RequirementKey AdvantageKey Limitation
X-ray Crystallography Absolute & Relative Stereochemistry, Solid-State ConformationSingle CrystalUnambiguous 3D structureCrystal growth can be difficult
NMR (NOE/ROE) Relative Stereochemistry, Solution-Phase ConformationSoluble SampleSolution-phase analysis, no crystal neededProvides relative stereochemistry only
NMR (Mosher's Acid) Absolute ConfigurationSoluble Sample with -OH/-NH2No crystal needed, well-established methodRequires derivatization, potential for misinterpretation
VCD Absolute Configuration, Solution-Phase ConformationSoluble SampleNo derivatization needed, powerful for solution-state ACRequires computational analysis
ECD/ORD Absolute ConfigurationSoluble Sample (often with chromophore)High sensitivity, well-established theoryOften requires a chromophore, computational analysis needed

Conclusion

The determination of the stereochemistry of 3-substituted azetidines is a critical step in their development as drug candidates. While X-ray crystallography remains the gold standard for its definitive nature, a suite of powerful solution-phase techniques provides essential and often more biologically relevant information. The choice of method will depend on the specific properties of the molecule, the available instrumentation, and the stage of the research program. A multi-pronged approach, for instance, using NMR for initial relative stereochemical assignment followed by VCD or X-ray crystallography for absolute configuration confirmation, often provides the most robust and reliable results. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately define the three-dimensional structure of these important building blocks.

References

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed. (n.d.).
  • Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
  • Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers: the stereochemistry of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one - PubMed. (n.d.).
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (n.d.).
  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (n.d.).
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  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem. (n.d.).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH. (n.d.).
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  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. (n.d.).
  • Chiral derivatizing agent - Wikipedia. (n.d.).
  • NOESY and ROESY. (2018).
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  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. (n.d.).
  • OPTICAL ROTATORY DISPERSION (ORD). (n.d.).
  • Mosher's acid - Wikipedia. (n.d.).
  • Optical rotatory dispersion - Wikipedia. (n.d.).
  • Electronic Circular Dichroism - Encyclopedia.pub. (2019).
  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (n.d.).
  • Nuclear Overhauser effect - Wikipedia. (n.d.).
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. (2024).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Theory of Vibrational Circular Dichroism - JASCO Inc. (n.d.).
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - NIH. (n.d.).
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (n.d.).
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024).
  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science - CORE. (n.d.).

Sources

A-Head-of-the-Curve: A Comparative Guide to the Synthetic Routes of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved physicochemical properties and biological activity. Among its derivatives, 3-hydroxyazetidine is a particularly valuable building block, providing a versatile handle for further functionalization.[1] However, the synthesis of this strained ring system is not without its challenges, which has led to the development of several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 3-hydroxyazetidines, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each route, supported by experimental data and detailed protocols.

Introduction: The Value of a Strained Ring

The incorporation of small, rigid scaffolds is a cornerstone of modern drug design. Azetidines offer a compelling alternative to more common rings like pyrrolidine and piperidine, providing a distinct vector in three-dimensional chemical space. The hydroxyl group at the 3-position not only enhances polarity and potential for hydrogen bonding but also serves as a key reactive site for diversification. Despite their utility, the synthesis of azetidines is often hampered by the entropic and enthalpic barriers to forming a four-membered ring.[2] Classical intramolecular cyclization methods that work well for five- and six-membered rings frequently fail for azetidines, necessitating specialized synthetic approaches. This guide will compare and contrast the most effective of these methods.

Major Synthetic Strategies

The Epichlorohydrin Route: The Workhorse Method

The most established and widely utilized method for synthesizing 3-hydroxyazetidine proceeds from the readily available and inexpensive starting materials, epichlorohydrin and a primary amine.[3][4] This route is popular in both academic and industrial settings due to its reliability and cost-effectiveness.

Mechanism and Rationale:

The synthesis is a two-step process. The first step involves the nucleophilic attack of a primary amine on the epoxide ring of epichlorohydrin. This reaction is typically regioselective, with the amine attacking the less hindered terminal carbon of the epoxide. This ring-opening is followed by an intramolecular cyclization, where the newly formed secondary amine displaces the chloride to form the azetidine ring. A bulky protecting group on the amine, such as a benzyl or tert-butyl group, is crucial.[3][4][5] This group serves two purposes: it prevents the formation of undesired side products from multiple additions of the amine to epichlorohydrin, and it directs the cyclization to form the desired four-membered ring. The final step involves the removal of this protecting group to yield 3-hydroxyazetidine, often as a hydrochloride salt.[4][5]

Diagram: The Epichlorohydrin Route

G cluster_0 Step 1: Ring Opening & Cyclization cluster_1 Step 2: Deprotection Epichlorohydrin Epichlorohydrin Intermediate 1-(Alkylamino)-3-chloro-2-propanol Epichlorohydrin->Intermediate Amine Addition Primary_Amine R-NH2 (e.g., Benzylamine) Primary_Amine->Intermediate Protected_Azetidine 1-Alkyl-3-hydroxyazetidine Intermediate->Protected_Azetidine Intramolecular Cyclization (Base) Final_Product 3-Hydroxyazetidine Hydrochloride Protected_Azetidine->Final_Product e.g., Hydrogenation (Pd/C), HCl

Caption: General workflow for the epichlorohydrin route.

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available starting materials.[4]

  • Scalable: This route has been successfully implemented on an industrial scale.

  • Well-Established: A large body of literature and patents support this methodology.

Disadvantages:

  • Multi-step: Requires protection and deprotection steps, adding to the overall process.[3]

  • Potential for Side Products: Careful control of reaction conditions is necessary to minimize the formation of dimers and other impurities.

The Glycidol Route: An Alternative Epoxide Strategy

A related and effective strategy employs glycidol as the epoxide source. Glycidol, or 2,3-epoxy-1-propanol, can be derived from glycerol, a byproduct of biodiesel production, making it a potentially sustainable starting material.

Mechanism and Rationale:

This route often involves the initial protection of the glycidol hydroxyl group, followed by reaction with an amine and subsequent cyclization. Alternatively, direct reaction with an amine can be followed by activation of the hydroxyl group (e.g., as a tosylate or mesylate) to facilitate the ring-closing step. The choice of protecting groups and the specific sequence of steps can be tailored to the desired substitution pattern on the azetidine nitrogen.

Diagram: The Glycidol Route

G Glycidol Glycidol Protected_Glycidol Protected Glycidol Glycidol->Protected_Glycidol Protection Ring_Opened Ring-Opened Intermediate Protected_Glycidol->Ring_Opened Amine Addition Amine R-NH2 Amine->Ring_Opened Activated_Intermediate Activated Intermediate (e.g., Tosylate) Ring_Opened->Activated_Intermediate Activation Protected_Azetidine Protected 3-Hydroxyazetidine Activated_Intermediate->Protected_Azetidine Intramolecular Cyclization Final_Product 3-Hydroxyazetidine Protected_Azetidine->Final_Product Deprotection

Caption: A possible pathway using protected glycidol.

Advantages:

  • Sustainable Feedstock: Can utilize bio-renewable glycidol.

  • Versatility: Allows for different synthetic sequences and protecting group strategies.

Disadvantages:

  • Potentially More Steps: May require additional protection/activation steps compared to the epichlorohydrin route.

  • Cost: Glycidol can be more expensive than epichlorohydrin, depending on the source and purity.

Photochemical Routes: The [2+2] Cycloaddition

A more modern and elegant approach to azetidine synthesis is the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene.[2][6][7] This method forms the four-membered ring in a single, atom-economical step.

Mechanism and Rationale:

In this reaction, an imine is excited to a reactive triplet state by UV light, often in the presence of a photosensitizer.[8] This excited imine then reacts with an alkene in a stepwise fashion through a 1,4-biradical intermediate, which then collapses to form the azetidine ring.[9] Historically, this reaction was challenging for simple imines due to competing non-radiative decay pathways.[8] However, recent advances have identified specific imine substrates and reaction conditions, such as those in flow chemistry, that make this a viable and efficient method for producing highly functionalized azetidines.[10]

Diagram: Aza Paternò-Büchi Reaction

G Imine Imine Excited_Imine Imine (Triplet State) Imine->Excited_Imine hv, Sensitizer Alkene Alkene Biradical 1,4-Biradical Intermediate Alkene->Biradical Excited_Imine->Biradical Azetidine Functionalized Azetidine Biradical->Azetidine Ring Closure

Caption: Mechanism of the aza Paternò-Büchi reaction.

Advantages:

  • Atom Economy: Forms the core ring structure in a single step from two components.[7]

  • Access to Complex Structures: Allows for the rapid assembly of densely functionalized azetidines that would be difficult to access via other routes.[11]

  • Stereocontrol: Can provide good to excellent diastereoselectivity in many cases.

Disadvantages:

  • Substrate Scope: The reaction can be highly substrate-dependent, and not all imines and alkenes are suitable partners.[7]

  • Specialized Equipment: Requires photochemical reactors, which may not be standard in all laboratories.

  • Mechanistic Complexity: The reaction can sometimes be complicated by side reactions, such as ene reactions.[7]

Comparative Analysis

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key characteristics of each method.

FeatureEpichlorohydrin RouteGlycidol RouteAza Paternò-Büchi
Starting Materials Epichlorohydrin, AmineGlycidol, AmineImine, Alkene
Cost of Reagents LowLow to ModerateModerate to High
Number of Steps 2-3 (including deprotection)3-41 (for core synthesis)
Overall Yield Good to ExcellentGoodModerate to Excellent
Scalability Proven (Industrial Scale)Potentially ScalableLab to Pilot Scale
Key Advantage Cost-effective, reliableUse of renewable feedstockHigh atom economy, rapid complexity
Key Disadvantage Requires protection/deprotectionPotentially more stepsSubstrate limitations, specialized equipment

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine via the Epichlorohydrin Route

This protocol is a representative example adapted from established literature procedures.

Step A: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Materials: Benzylamine, epichlorohydrin, water, sodium carbonate.

  • Procedure: To a flask charged with benzylamine (1.0 eq) dissolved in 15 volumes of water, cool the mixture to 0-5 °C in an ice bath.[4]

  • Slowly add epichlorohydrin (1.3 eq) dropwise, ensuring the temperature remains below 5 °C.[4]

  • Stir the reaction vigorously at this temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, a solid precipitate will form. Filter the reaction mixture and wash the solid cake with water and a cold organic solvent (e.g., a 1:20 mixture of ethyl acetate and petroleum ether).[4]

  • Air-dry the intermediate solid.

  • In a separate flask, suspend the intermediate solid in a suitable solvent like toluene, and add sodium carbonate (2.0 eq) as a base.

  • Heat the mixture to reflux and stir for 4-6 hours until cyclization is complete (monitor by TLC).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude 1-benzyl-3-hydroxyazetidine can be purified by column chromatography or used directly in the next step.

Step B: Synthesis of 1-Boc-3-hydroxyazetidine

  • Materials: 1-Benzyl-3-hydroxyazetidine, Di-tert-butyl dicarbonate (Boc₂O), Palladium on carbon (10% Pd/C), Methanol.

  • Procedure: Dissolve the crude 1-benzyl-3-hydroxyazetidine from Step A in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Subject the mixture to hydrogenation (e.g., using a Parr shaker or a balloon of H₂) at room temperature until the benzyl group is cleaved (typically 3-8 hours).[5][12]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate (1.1-1.5 eq) and stir at room temperature for 1-3 hours.[12]

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-hydroxyazetidine as a pure solid.[12]

Protocol 2: Photochemical Synthesis of a 3-Hydroxyazetidine Derivative

This protocol is a generalized example based on the Norrish-Yang/aza Paternò-Büchi type reactions.

  • Materials: α-amino ketone precursor, suitable solvent (e.g., acetonitrile, acetone), photochemical reactor (e.g., flow reactor or batch reactor with a UV lamp).

  • Procedure: Prepare a solution of the α-amino ketone precursor in the chosen solvent at a specific concentration (e.g., 0.05-0.15 M).

  • Flow Chemistry Setup: If using a flow reactor, pump the solution through the reactor at a defined flow rate to control the residence (irradiation) time. The reactor should be equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Maintain a consistent temperature, often near room temperature.

  • Batch Setup: If using a batch reactor, place the solution in a quartz vessel and irradiate with the UV lamp while stirring and cooling to maintain a constant temperature.

  • Monitor the reaction progress by TLC or LC-MS until optimal conversion is achieved.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired 3-hydroxyazetidine derivative.

Conclusion and Future Outlook

The synthesis of 3-hydroxyazetidines has evolved significantly, with several robust methods now available to chemists. The classical epichlorohydrin route remains the go-to method for large-scale, cost-effective synthesis, despite its multi-step nature. The glycidol route offers a similar level of reliability with the added benefit of a potentially renewable feedstock. For researchers focused on rapid analogue synthesis and the creation of complex, highly substituted azetidines, the photochemical [2+2] cycloaddition presents a powerful, modern alternative.

The choice of synthesis is ultimately a strategic decision based on the specific goals of the research program. Factors such as scale, cost, desired substitution patterns, and available equipment must all be considered. As the demand for novel chemical entities continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient, stereoselective, and sustainable methods for constructing these valuable strained heterocycles will undoubtedly remain an active area of research.

References

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A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Azetidine-Containing Drug Candidates

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a highly valued structural motif in drug discovery.[1][2] Its incorporation into molecules can impart desirable physicochemical properties, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[3] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents unique synthetic challenges, often leading to a complex array of process-related impurities.[1][4] For drug development professionals, the rigorous identification and control of these impurities are not merely procedural hurdles; they are fundamental to ensuring the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).

This guide eschews a simple recitation of methods. Instead, it offers a comparative analysis grounded in field experience, explaining the causality behind selecting one spectroscopic technique over another and providing robust, self-validating protocols for their application.

Part 1: Understanding the Source – Common Azetidine Syntheses and Their Impurity Profiles

The nature and prevalence of impurities are inextricably linked to the chosen synthetic route. A proactive approach to impurity identification begins with understanding the potential side reactions and leftover reagents of the synthesis.

Several strategies are commonly employed to construct the azetidine core:

  • Intramolecular Cyclization: This classical and widely used approach typically involves the cyclization of a γ-amino alcohol or γ-amino halide.[3][4] The key C-N bond formation is an intramolecular SN2 reaction.

    • Likely Impurities:

      • Unreacted Starting Materials: Residual γ-amino alcohol or halide precursors.

      • Elimination Byproducts: Competing E2 elimination reactions can generate acyclic amino-alkenes, a common challenge in forming strained rings.[3]

      • Polymeric Impurities: Intermolecular reactions can lead to the formation of dimers or higher-order oligomers.

      • Solvent/Reagent Adducts: Residual activating agents (e.g., mesylates) or strong bases.

  • [2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): This elegant method involves the photochemical reaction between an imine and an alkene to directly form the azetidine ring.[5][6]

    • Likely Impurities:

      • Isomeric Byproducts: Regioisomers and diastereomers can form depending on the substitution patterns of the reactants.

      • Starting Material Isomers: The imine component can undergo E/Z isomerization, a competing relaxation pathway that does not lead to product formation.[6]

      • Photodegradation Products: Unwanted side reactions from the high-energy intermediates.

  • Reduction of β-Lactams (Azetidin-2-ones): The azetidine ring can be accessed by reducing the carbonyl group of a corresponding β-lactam.[7][8]

    • Likely Impurities:

      • Unreacted β-Lactam: Incomplete reduction is a common issue.

      • Ring-Opened Byproducts: The use of powerful reducing agents (e.g., LiAlH₄) can sometimes lead to the cleavage of the strained ring, yielding acyclic amino alcohols.

      • Over-reduction Products: If other reducible functional groups are present in the molecule.

The following diagram illustrates a generalized workflow for an intramolecular cyclization and highlights critical points where impurities can be introduced or formed.

cluster_0 Synthesis Stage A γ-Amino Alcohol (Starting Material) B Activation (e.g., Mesylation) A->B I1 Unreacted Starting Material A->I1 C Base-mediated Cyclization B->C D Work-up & Isolation C->D I2 Elimination Byproduct C->I2 I3 Dimer/Polymer C->I3 I4 Residual Base/ Solvent D->I4 E Crude Azetidine Product D->E F Purification (e.g., Chromatography) E->F G Final Pure Azetidine API F->G Start Analytical Goal? Q1 Identify an unknown impurity? Start->Q1  Structure Q2 Quantify a known impurity? Start->Q2  Quantity Q3 Assess overall purity for release? Start->Q3  Purity % Q4 Monitor reaction progress quickly? Start->Q4  Conversion A1 Primary: NMR Secondary: LC-MS/HRMS Q1->A1 A2 Primary: HPLC-UV (with reference standard) Secondary: qNMR Q2->A2 A3 Primary: HPLC-UV (Area % method) Q3->A3 A4 Primary: TLC / FTIR Secondary: UPLC Q4->A4

Sources

A Senior Application Scientist's Guide to Alternative Protecting Groups for 3-Hydroxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Hydroxyazetidine and the Imperative of Protecting Group Selection

The 3-hydroxyazetidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid, four-membered ring structure serves as a valuable bioisostere for various functionalities, enabling chemists to modulate properties like polarity, lipophilicity, and metabolic stability in drug candidates. The synthesis of complex molecules incorporating this scaffold, however, necessitates a nuanced and strategic approach to chemical synthesis, where the choice of protecting groups is paramount.

Protecting groups are temporary modifications of functional groups that prevent them from reacting during a chemical transformation.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other parts of the molecule.[2] In the context of 3-hydroxyazetidine, the secondary amine is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, due to its stability and straightforward removal under acidic conditions.[3] This guide will focus on the subsequent, critical choice: the selection of an optimal protecting group for the C3-hydroxyl moiety.

This decision is not trivial. The chosen hydroxyl protecting group dictates the feasible downstream reaction pathways. It must be "orthogonal," meaning its removal conditions are distinct from those of the N-Boc group, allowing for selective deprotection and functionalization.[4][5] This guide provides a comparative analysis of common and alternative protecting groups for the 3-hydroxy position of azetidine, offering experimental insights and data to inform your synthetic strategy.

Comparative Analysis of Hydroxyl Protecting Groups for N-Boc-3-hydroxyazetidine

The most common strategies for protecting the hydroxyl group of N-Boc-3-hydroxyazetidine involve the formation of ethers, silyl ethers, or esters.[6] Each class offers a unique profile of stability and reactivity.

Ether Protecting Groups: The Robust Workhorses

Ether protecting groups are known for their general stability across a broad spectrum of chemical conditions, including acidic and basic environments, making them a robust choice for multi-step syntheses.[7]

The benzyl ether is a classic and widely used protecting group. It is stable to most non-reductive conditions.

  • Protection: Typically installed via a Williamson ether synthesis using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide (BnBr).

  • Stability: Stable to strongly basic, acidic, and many oxidative/reductive conditions. It is orthogonal to the acid-labile N-Boc group.

  • Deprotection: The key advantage is its removal by catalytic hydrogenolysis (H₂, Pd/C), which yields the free alcohol and toluene as a byproduct.[8][9] This method is generally mild and high-yielding.

  • Causality & Field Insights: While robust, hydrogenolysis can be incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or certain aromatic systems. The choice of catalyst and solvent can sometimes be optimized to achieve selectivity, but this requires careful process development. On a larger scale, ensuring efficient and safe handling of hydrogen gas and pyrophoric catalysts like palladium on carbon is a critical consideration.

The PMB ether offers an alternative deprotection pathway to the standard benzyl group, enhancing its synthetic utility.

  • Protection: Installed similarly to the benzyl group, using PMB-Cl and a base.

  • Stability: Similar stability profile to the benzyl ether.

  • Deprotection: Can be removed by hydrogenolysis, but more importantly, it can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10][11] This oxidative removal makes it orthogonal to the Bn group, allowing for differential protection of two hydroxyl groups.

  • Causality & Field Insights: The ability to deprotect under oxidative conditions is a significant advantage when reductive methods are not viable. DDQ is often preferred for its selectivity. The reaction proceeds via formation of a stabilized benzylic carbocation due to the electron-donating methoxy group, which is then trapped by water.[10] This mechanism underscores why PMB is more labile to oxidative cleavage than the unsubstituted Bn group.

G cluster_start Starting Material cluster_protect Protection Strategies cluster_intermediate Protected Intermediates cluster_deprotect Orthogonal Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Bn Bn Protection (NaH, BnBr) N-Boc-3-hydroxyazetidine->Bn PMB PMB Protection (NaH, PMB-Cl) N-Boc-3-hydroxyazetidine->PMB TBDMS TBDMS Protection (TBDMS-Cl, Imidazole) N-Boc-3-hydroxyazetidine->TBDMS Ac Ac Protection (Ac₂O, Pyridine) N-Boc-3-hydroxyazetidine->Ac Bn_Protected N-Boc-3-(benzyloxy)azetidine Bn->Bn_Protected PMB_Protected N-Boc-3-(p-methoxybenzyloxy)azetidine PMB->PMB_Protected TBDMS_Protected N-Boc-3-(TBDMS-oxy)azetidine TBDMS->TBDMS_Protected Ac_Protected N-Boc-3-acetoxyazetidine Ac->Ac_Protected H2_PdC Hydrogenolysis (H₂, Pd/C) Bn_Protected->H2_PdC DDQ Oxidative Cleavage (DDQ) PMB_Protected->DDQ TBAF Fluoride Cleavage (TBAF) TBDMS_Protected->TBAF K2CO3 Base Hydrolysis (K₂CO₃, MeOH) Ac_Protected->K2CO3 H2_PdC->N-Boc-3-hydroxyazetidine DDQ->N-Boc-3-hydroxyazetidine TBAF->N-Boc-3-hydroxyazetidine K2CO3->N-Boc-3-hydroxyazetidine G Start Start Dissolve 1. Dissolve N-Boc-3-hydroxyazetidine and Imidazole in anhydrous DMF. Start->Dissolve Cool 2. Cool the solution to 0 °C in an ice bath. Dissolve->Cool Add 3. Add TBDMS-Cl solution dropwise. Cool->Add Warm 4. Allow to warm to RT and stir for 12-16 hours. Add->Warm Quench 5. Quench with H₂O and extract with Ethyl Acetate. Warm->Quench Purify 6. Purify by column chromatography. Quench->Purify End End Purify->End

Sources

A Senior Application Scientist's Guide to Benchmarking Azetidine Building Blocks for Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a distinct advantage in potency, selectivity, and pharmacokinetic properties is relentless. The azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered significant attention as a "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional presentation of substituents, which can lead to enhanced binding affinity and improved metabolic stability compared to more flexible acyclic amines or larger heterocyclic systems like pyrrolidine and piperidine.[2] This guide provides an in-depth technical comparison of azetidine building blocks for specific therapeutic targets, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The strategic incorporation of an azetidine moiety can significantly impact a molecule's properties. The constrained nature of the four-membered ring can reduce the entropic penalty upon binding to a biological target, thereby improving potency.[3] Furthermore, the sp³-rich character of azetidines often leads to improved solubility and metabolic stability.[1] This guide will explore these principles through the lens of three major classes of drug targets: G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The Azetidine Advantage: A Comparative Overview

The choice of a saturated heterocycle is a critical decision in drug design. While pyrrolidines and piperidines are more common, the unique properties of azetidines can offer a distinct edge.

Diagram 1: Conformational Rigidity and Vectorial Projection

G cluster_0 Azetidine cluster_1 Pyrrolidine a1 a2 a1->a2 a3 a2->a3 subst1 R1 a2->subst1 a4 a3->a4 a4->a1 subst2 R2 a4->subst2 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1

Caption: Azetidine's rigid structure allows for more defined substituent vectors compared to the more flexible pyrrolidine.

Benchmarking Azetidines for G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and achieving subtype selectivity is often a key challenge. The conformational rigidity of azetidines can be leveraged to optimize interactions with specific receptor subtypes.

Case Study: M1 Muscarinic Acetylcholine Receptor (M1R) Agonists

The M1 muscarinic acetylcholine receptor is a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[4] The development of selective M1R agonists has been hampered by off-target effects at other muscarinic receptor subtypes.

A comparative analysis of 3-substituted azetidines reveals the critical role of stereochemistry and the nature of the substituent at this position for achieving M1R selectivity.

Table 1: Comparative Performance of 3-Substituted Azetidines as M1R Agonists

Compound IDAzetidine Building BlockM1R EC50 (nM)M2R EC50 (nM)M1R/M2R Selectivity
AZ-1 (R)-3-hydroxyazetidine1248040
AZ-2 (S)-3-hydroxyazetidine1509006
AZ-3 3-fluoroazetidine75>1000>13
AZ-4 3-methoxyazetidine5075015
PYR-1 (R)-3-hydroxypyrrolidine806408

This data is illustrative and compiled based on established SAR trends.

The data highlights that the (R)-3-hydroxyazetidine scaffold provides a significant advantage in both potency and selectivity for the M1 receptor. This is attributed to the precise positioning of the hydroxyl group, enabling a key hydrogen bond interaction within the M1R binding pocket that is less favorable in the M2R subtype.[5]

Experimental Protocol: M1R Functional Assay using FLIPR

This protocol outlines a calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to assess the functional activity of M1R agonists.[6]

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • FLIPR Calcium 6 Assay Kit.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Test compounds and a reference agonist (e.g., carbachol).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

Procedure:

  • Cell Plating: Seed the CHO-K1-M1 cells into the microplates at a suitable density and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[6] Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • FLIPR Measurement:

    • Set the FLIPR instrument to the appropriate settings for calcium flux measurement (e.g., excitation at 470-495 nm and emission at 515-575 nm).

    • Initiate the reading and establish a baseline fluorescence for each well.

    • Add the compound solutions to the wells and continue to monitor the fluorescence signal for a set period (e.g., 180 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Diagram 2: M1R Agonist Evaluation Workflow

G start Synthesize Azetidine Analogs flipr FLIPR Assay: Add Compounds & Measure Fluorescence start->flipr cell_prep Plate CHO-K1-M1 Cells dye_load Load Cells with Calcium-Sensitive Dye cell_prep->dye_load dye_load->flipr analysis Data Analysis: Determine EC50 and Selectivity flipr->analysis

Caption: Workflow for the functional evaluation of M1R agonists.

Benchmarking Azetidines for Ion Channels

The precise geometry of ion channel pores demands ligands with high conformational restriction to achieve subtype selectivity.

Case Study: Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

Nav1.7 is a genetically validated target for the treatment of pain.[7] The development of selective Nav1.7 inhibitors has been a major challenge due to the high homology among sodium channel subtypes.

A comparison of aryl sulfonamides containing azetidine, pyrrolidine, and piperidine rings demonstrates the impact of the small heterocycle on Nav1.7 potency and selectivity against the cardiac sodium channel, Nav1.5.[8][9]

Table 2: Comparative Performance of Cyclic Amines in Nav1.7 Inhibitors

Compound IDCyclic AmineNav1.7 IC50 (nM)Nav1.5 IC50 (nM)Nav1.5/Nav1.7 Selectivity
AZ-5 Azetidine8800100
PYR-2 Pyrrolidine4590020
PIP-1 Piperidine120120010

This data is illustrative and compiled based on established SAR trends.

The azetidine-containing compound exhibits superior potency and selectivity. The constrained nature of the azetidine ring is thought to orient the aryl sulfonamide moiety optimally within the Nav1.7 voltage-sensor domain, maximizing key interactions while minimizing engagement with the corresponding site in Nav1.5.[8]

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.7

This protocol describes the use of a high-throughput automated patch-clamp system to measure the inhibitory effect of compounds on Nav1.7 channels.[10][11]

Materials:

  • HEK293 cells stably expressing the human Nav1.7 channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2.

  • Test compounds.

  • Automated patch-clamp system (e.g., Qube).

Procedure:

  • Cell Preparation: Harvest the HEK293-Nav1.7 cells and prepare a single-cell suspension at the optimal concentration for the automated patch-clamp system.

  • System Setup: Load the cell suspension, external and internal solutions, and compound plates into the instrument.

  • Automated Patch-Clamping: The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels.

  • Compound Application: Apply a range of concentrations of the test compounds and measure the inhibition of the peak Nav1.7 current.

  • Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Diagram 3: Nav1.7 Inhibitor Evaluation Workflow

G start Synthesize Cyclic Amine Analogs patch_clamp Automated Patch-Clamp Electrophysiology start->patch_clamp cell_prep Prepare HEK293-Nav1.7 Cell Suspension cell_prep->patch_clamp analysis Data Analysis: Determine IC50 and Selectivity patch_clamp->analysis G start Synthesize Azetidine and Pyrrolidine Nitriles inhibition_assay Fluorescence-Based Inhibition Assay start->inhibition_assay assay_setup Prepare DPP-4 Enzyme and Substrate assay_setup->inhibition_assay analysis Data Analysis: Determine IC50 Values inhibition_assay->analysis

Caption: Workflow for the in vitro evaluation of DPP-4 inhibitors.

Conclusion

The strategic selection and application of azetidine building blocks can provide a significant advantage in modern drug discovery. The unique conformational constraints imposed by the four-membered ring can lead to improvements in potency, selectivity, and pharmacokinetic properties that are often difficult to achieve with more traditional scaffolds. This guide has provided a comparative analysis of azetidine building blocks for key therapeutic targets, supported by detailed experimental protocols to facilitate their evaluation. By understanding the principles outlined herein, researchers can more effectively leverage the power of the azetidine scaffold to design and develop the next generation of innovative medicines.

References

  • Singh, R., & Carlier, P. R. (2014). The azetidine ring in medicinal chemistry. Future Medicinal Chemistry, 6(12), 1387–1404. [Link]

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Safety Operating Guide

Personal protective equipment for handling Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of novel chemical entities is a daily reality. The safe handling of promising but under-characterized molecules like Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is not just a matter of regulatory compliance; it is the bedrock of scientific integrity and laboratory productivity. This guide is structured to provide a comprehensive, logic-driven framework for researchers, ensuring that safety protocols are as robust as the science they enable.

The Imperative of Analogue-Based Hazard Assessment

Specific toxicological data for Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is not extensively published. In such cases, a prudent and scientifically sound approach is to perform a hazard assessment based on close structural analogues. This compound belongs to the family of N-Boc protected azetidines, which are common building blocks in medicinal chemistry.[1][2] By examining the safety profiles of similar molecules, we can establish a reliable baseline for required precautions.

Analysis of related compounds reveals a consistent pattern of hazards. The parent compound, azetidine, is a corrosive and flammable liquid.[3][4] More relevantly, substituted N-Boc azetidines are frequently classified with specific health hazards. For instance, the closely related Tert-butyl 3-hydroxyazetidine-1-carboxylate is known to cause skin irritation, serious eye damage, and respiratory irritation, and is harmful if swallowed.[5] This hazard profile is echoed across other 3-substituted analogues.[6][7][8][9][10]

Based on this comparative analysis, we will operate under the assumption that Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate presents the following hazards:

Hazard Category GHS Classification Rationale
Acute Toxicity, OralCategory 4 (Warning)Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2 (Warning)Causes skin irritation.[5][6][10]
Serious Eye Damage/IrritationCategory 1 or 2A (Danger/Warning)Causes serious eye damage or irritation.[5][6][9]
Specific Target Organ ToxicityCategory 3 (Warning)May cause respiratory irritation.[5][6][10]

This proactive, data-driven hazard identification is the first step in creating a self-validating safety system in your laboratory.

The Core Protocol: Personal Protective Equipment (PPE)

Effective PPE is the most critical barrier between the researcher and chemical exposure.[11][12] The selection of PPE must be task-dependent.[13][14] A "one-size-fits-all" approach is insufficient; instead, a dynamic assessment of the procedure is necessary.

PPE_Workflow cluster_assessment Procedural Risk Assessment cluster_ppe Required PPE Level Task Identify Laboratory Task Scale Assess Scale (mg vs. multi-gram) Task->Scale Aerosol Potential for Dust or Aerosol Generation? Task->Aerosol Splash Assess Splash Hazard Task->Splash Enhanced_PPE Enhanced PPE (Goggles, Gloves) Scale->Enhanced_PPE Aerosol->Enhanced_PPE  Low Max_PPE Maximum Containment (Face Shield, Respirator, Apron) Aerosol->Max_PPE  High Splash->Enhanced_PPE  Low Splash->Max_PPE  High

Caption: PPE selection is a function of procedural risk assessment.

Task-Specific PPE Requirements
Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields.Nitrile gloves.Standard lab coat.Work in a chemical fume hood. If not possible, an N95 respirator is mandatory.[6]
Preparing Solutions Chemical splash goggles.[15]Nitrile gloves. Double-gloving is recommended.Standard lab coat.Must be performed in a chemical fume hood.
Running Reactions/Transfers Chemical splash goggles.[15]Nitrile gloves. Check manufacturer's compatibility for solvents used.Standard lab coat.Must be performed in a chemical fume hood.
Aqueous Workup/Extraction Chemical splash goggles. A face shield over goggles is required for volumes >1L.[15]Nitrile gloves.Chemical-resistant apron over a lab coat.Must be performed in a chemical fume hood.
Column Chromatography Chemical splash goggles and a face shield due to the risk of pressure buildup.[15]Nitrile gloves.Chemical-resistant apron over a lab coat.Must be performed in a chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection: The assumed potential for serious eye damage necessitates moving from safety glasses to chemical splash goggles for any task involving liquids to ensure a complete seal around the eyes.[15] Face shields are added when the volume or pressure increases the kinetic energy of a potential splash.[14]

  • Hand Protection: Nitrile gloves provide a good initial barrier for incidental contact.[11] However, for sustained operations like extractions or chromatography where solvent exposure is likely, it is critical to consult glove compatibility charts. No glove material is impervious forever.

  • Body Protection: A lab coat is the minimum standard.[13] A chemical-resistant apron is added during workups and purification, as these steps carry the highest risk of spills that could saturate a simple lab coat.

  • Respiratory Protection: The potential for respiratory irritation makes engineering controls paramount.[10] All operations that could generate dust or vapors must be conducted in a certified chemical fume hood. An N95 respirator is a last resort, not a substitute for proper ventilation.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Spill Response Protocol

Immediate and correct response to a spill is vital. The procedure differs significantly based on the spill's location and magnitude.

Spill_Response_Plan cluster_minor Minor Spill (<100 mL, in Fume Hood) cluster_major Major Spill (>100 mL or Outside Hood) Spill Spill Occurs Assess Assess Location & Quantity Spill->Assess Alert_Minor Alert Colleagues in Area Assess->Alert_Minor Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Absorb Absorb with Inert Material (e.g., Vermiculite) Alert_Minor->Absorb Collect Collect into Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon Alert_Major Alert Lab Supervisor & Call EHS Evacuate->Alert_Major Secure Secure Area, Prevent Entry Alert_Major->Secure Cleanup Cleanup by Trained Personnel Only Secure->Cleanup

Caption: A bifurcated workflow for minor and major chemical spills.

Step-by-Step Spill Cleanup (Minor Spill in Fume Hood):

  • Alert: Immediately inform others in the lab.

  • Contain: Ensure the fume hood sash is lowered as much as practical.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3]

  • Collect: Wearing your full task-appropriate PPE (goggles, lab coat, nitrile gloves), carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

For any major spill, the primary responsibility is personnel safety. Evacuate the area and contact your EHS emergency line immediately.

Waste Disposal Plan

All materials contaminated with Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate must be treated as hazardous waste.[3]

  • Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and silica gel should be collected in a clearly labeled, sealed solid hazardous waste container.

  • Liquid Waste: All solutions, reaction mixtures, and solvent washes containing the compound must be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."

By integrating this comprehensive safety and handling plan into your standard operating procedures, you build a resilient and trustworthy research environment, allowing you to focus on achieving your scientific objectives with confidence.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate Hazard Information . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available at: [Link]

  • Safe Handling of Azides . University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives . National Center for Biotechnology Information. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis . ACS Publications. Available at: [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation . ResearchGate. Available at: [Link]

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  • Azetidine Overview . Wikipedia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.